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BB-K31

Cat. No.: B1148207
CAS No.: 50896-99-6
M. Wt: 585.6
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Description

BB-K31, also known as this compound, is a useful research compound. Its molecular formula is C₂₂H₄₃N₅O₁₃ and its molecular weight is 585.6. The purity is usually 95%.
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Properties

CAS No.

50896-99-6

Molecular Formula

C₂₂H₄₃N₅O₁₃

Molecular Weight

585.6

Synonyms

O-3-Amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-N1-[(2R)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-D-streptamine; _x000B_(R)-O-3-Amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-N1-(4-am

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to BB-K31 (Amikacin Impurity G)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BB-K31, identified as Amikacin Impurity G, is a chemical entity closely related to the potent aminoglycoside antibiotic, amikacin. As an impurity, its presence in amikacin formulations is carefully monitored to ensure the safety and efficacy of the drug product. This technical guide provides a comprehensive overview of the chemical structure, and known properties of this compound. Due to the limited public data available specifically for this compound, this guide also draws upon the well-established knowledge of amikacin to infer potential biological activities and mechanisms of action. The document further outlines experimental methodologies for the analysis of amikacin and its impurities, which are critical for quality control in pharmaceutical development.

Chemical Identity and Properties

This compound is chemically known as 6-O-(3-Amino-3-deoxy-α-D-glucopyranosyl)-4-O-(6-amino-6-deoxy-α-D-glucopyranosyl)-1-N-[(2R)-4-amino-2-hydroxybutanoyl]-2-deoxy-D-streptamine. It is recognized as a semi-synthetic aminoglycoside antibiotic and is a known impurity of Kanamycin A.[1]

Chemical Structure

The two-dimensional chemical structure of this compound is depicted below.

BB_K31_Structure C1 O Ring1 C1->Ring1 C2 CH2OH C2->Ring1 C3 OH C3->Ring1 C4 NH2 C4->Ring1 C5 OH C5->Ring1 C6 O C6->Ring1 C7 O Ring2 C7->Ring2 C8 NH-CO-CH(OH)-CH2-CH2-NH2 C8->Ring2 C9 OH C9->Ring2 C10 NH2 C10->Ring2 C11 O Ring3 C11->Ring3 C12 CH2NH2 C12->Ring3 C13 OH C13->Ring3 C14 OH C14->Ring3 C15 OH C15->Ring3 Ring1->C7 Ring2->C11

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 50896-99-6[1]
Molecular Formula C22H43N5O13[1]
Molecular Weight 585.6 g/mol [1]

Biological and Pharmacological Properties (Inferred)

Specific biological and pharmacological data for this compound are not extensively available in public literature. However, as an impurity of amikacin, its properties are likely to be similar. Amikacin is a potent, broad-spectrum aminoglycoside antibiotic effective against a wide range of Gram-negative bacteria.[2]

Mechanism of Action

The presumed mechanism of action of this compound, mirroring that of amikacin and other aminoglycosides, involves the inhibition of bacterial protein synthesis. This is achieved through binding to the 30S ribosomal subunit of susceptible bacteria. This binding event interferes with the initiation complex, causes misreading of mRNA, and ultimately leads to the production of non-functional or toxic proteins, resulting in bacterial cell death.

Mechanism_of_Action BB_K31 This compound Ribosome Bacterial 30S Ribosomal Subunit BB_K31->Ribosome Binds to Inhibition Inhibition BB_K31->Inhibition Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Essential for Bacterial_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Death Leads to (when inhibited) Inhibition->Protein_Synthesis Inhibits

Caption: Inferred Mechanism of Action of this compound.

Experimental Protocols

Analytical Method for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of amikacin and its impurities. Due to the lack of a strong UV chromophore in aminoglycosides, derivatization is often required for detection by UV-Vis or fluorescence detectors. Alternatively, detectors such as Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) can be employed for direct detection.

A general workflow for the HPLC analysis of amikacin impurities is as follows:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Amikacin Drug Substance/Product Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Pre-column Derivatization (optional) Dissolution->Derivatization HPLC HPLC System Column Pump Detector Derivatization->HPLC:c Injection Chromatogram Obtain Chromatogram HPLC:d->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification of Impurities Integration->Quantification

Caption: General Workflow for HPLC-based Impurity Profiling.

Key Experimental Parameters (Illustrative Example):

ParameterDescription
Column Reversed-phase C18 or ion-pair chromatography column.
Mobile Phase A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile). Ion-pairing agents may be added.
Flow Rate Typically 0.5 - 1.5 mL/min.
Detection UV-Vis (post-derivatization), Fluorescence (post-derivatization), CAD, or MS.
Derivatizing Agent (if applicable) o-Phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl).

Conclusion

This compound, or Amikacin Impurity G, is an important entity in the quality control of amikacin, a critical aminoglycoside antibiotic. While specific biological data on this compound is scarce, its structural similarity to amikacin suggests a comparable mechanism of action involving the inhibition of bacterial protein synthesis. The analytical methodologies outlined in this guide are fundamental for ensuring the purity and safety of amikacin formulations. Further research into the specific pharmacological and toxicological profile of this compound would be beneficial for a more complete understanding of its potential impact.

References

Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of BB-K31

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed overview of the presumed mechanism of action of BB-K31, a compound identified as a semi-synthetic aminoglycoside antibiotic.[1] Classified as an impurity of Kanamycin A and also known as Amikacin Impurity G, its biological activity is intrinsically linked to the well-established mechanism of the aminoglycoside class of antibiotics.[1][2] With the CAS number 50896-99-6, this compound is structurally related to parent compounds whose antibacterial properties have been extensively studied.[2][3][4]

Core Mechanism: Disruption of Bacterial Protein Synthesis

The primary mechanism of action for aminoglycoside antibiotics, and therefore this compound, is the inhibition of bacterial protein synthesis. This is achieved through high-affinity binding to the 30S ribosomal subunit of prokaryotic ribosomes. This interaction disrupts the fidelity of mRNA translation, leading to a cascade of events that are ultimately lethal to the bacterium.

The process can be broken down into several key stages:

  • Cellular Entry: Aminoglycosides are polar molecules and their entry into gram-negative bacteria is a multi-step process. It begins with electrostatic interaction with the negatively charged outer membrane, followed by a slow energy-dependent transport across the cytoplasmic membrane.

  • Ribosomal Binding: Once inside the cytoplasm, this compound is believed to bind to the A-site of the 16S ribosomal RNA within the 30S ribosomal subunit. This binding site is crucial for the correct recognition of the mRNA codon by the aminoacyl-tRNA.

  • Induction of Miscoding: The binding of the aminoglycoside to the A-site induces a conformational change in the ribosome. This change leads to the misreading of the mRNA codon, causing the incorporation of incorrect amino acids into the growing polypeptide chain.

  • Inhibition of Translocation: The presence of the aminoglycoside can also interfere with the translocation of the peptidyl-tRNA from the A-site to the P-site, effectively halting protein elongation.

  • Bactericidal Effect: The accumulation of aberrant, non-functional proteins, coupled with the disruption of the ribosome cycle, leads to the eventual death of the bacterial cell.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a typical experimental workflow for assessing aminoglycoside activity, the following diagrams are provided.

BB-K31_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_ribosome 30S Ribosomal Subunit Outer_Membrane Outer Membrane Cytoplasmic_Membrane Cytoplasmic Membrane Outer_Membrane->Cytoplasmic_Membrane Transport BBK31_int This compound Cytoplasmic_Membrane->BBK31_int Energy-Dependent Transport A_Site A-Site (16S rRNA) Aberrant_Protein Aberrant Protein A_Site->Aberrant_Protein Causes Miscoding & Inhibits Translocation BBK31_ext This compound BBK31_ext->Outer_Membrane Electrostatic Interaction BBK31_int->A_Site Binds to mRNA mRNA mRNA->A_Site Codon Presentation tRNA Aminoacyl-tRNA tRNA->A_Site Codon Recognition Cell_Death Bacterial Cell Death Aberrant_Protein->Cell_Death Leads to

Caption: Mechanism of action of this compound within a bacterial cell.

Experimental_Workflow Start Start: Isolate Bacterial Strain MIC_Determination Determine Minimum Inhibitory Concentration (MIC) of this compound Start->MIC_Determination Time_Kill_Assay Perform Time-Kill Kinetic Assays MIC_Determination->Time_Kill_Assay Ribosome_Binding_Assay Conduct Ribosome Binding Assays (e.g., using radiolabeled this compound) Time_Kill_Assay->Ribosome_Binding_Assay Protein_Synthesis_Inhibition Measure Inhibition of Protein Synthesis (e.g., via radiolabeled amino acid incorporation) Ribosome_Binding_Assay->Protein_Synthesis_Inhibition Data_Analysis Analyze and Correlate Data Protein_Synthesis_Inhibition->Data_Analysis End End: Elucidate Potency and Mechanism Data_Analysis->End

Caption: A generalized experimental workflow for characterizing this compound's antibacterial activity.

Quantitative Data and Experimental Protocols

Parameter Typical Value Range for Aminoglycosides Relevance
Minimum Inhibitory Concentration (MIC) 0.1 - 10 µg/mLThe lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Ribosomal Binding Affinity (Kd) 10 - 100 nMThe equilibrium dissociation constant, indicating the strength of binding to the 30S ribosomal subunit.
Inhibition of Protein Synthesis (IC50) 0.5 - 5 µMThe concentration of the antibiotic that inhibits protein synthesis by 50%.
Key Experimental Methodologies

The following are detailed protocols for key experiments typically used to elucidate the mechanism of action of aminoglycoside antibiotics like this compound.

1. Minimum Inhibitory Concentration (MIC) Determination

  • Principle: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism after overnight incubation.

  • Methodology (Broth Microdilution):

    • Prepare a serial two-fold dilution of this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Include positive (no antibiotic) and negative (no bacteria) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.

2. Ribosome Binding Assay

  • Principle: To quantify the binding affinity of this compound to the bacterial 30S ribosomal subunit.

  • Methodology (Filter Binding Assay):

    • Isolate and purify 30S ribosomal subunits from a relevant bacterial strain.

    • Prepare a radiolabeled version of this compound (e.g., with ³H or ¹⁴C).

    • Incubate a fixed concentration of 30S subunits with varying concentrations of radiolabeled this compound in a suitable binding buffer.

    • After reaching equilibrium, filter the mixture through a nitrocellulose membrane. Ribosome-bound this compound will be retained on the filter, while unbound this compound will pass through.

    • Quantify the radioactivity on the filter using a scintillation counter.

    • The dissociation constant (Kd) can be calculated by analyzing the binding data.

3. In Vitro Protein Synthesis Inhibition Assay

  • Principle: To measure the extent to which this compound inhibits protein synthesis in a cell-free system.

  • Methodology:

    • Prepare a bacterial S30 extract, which contains all the necessary components for in vitro translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, etc.).

    • Set up reaction mixtures containing the S30 extract, a template mRNA (e.g., poly(U)), and a mixture of amino acids, including one that is radiolabeled (e.g., ³H-phenylalanine).

    • Add varying concentrations of this compound to the reaction mixtures.

    • Incubate at 37°C to allow for protein synthesis.

    • Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

    • Collect the precipitated protein on a filter and measure the incorporated radioactivity.

    • The IC50 value can be determined by plotting the percentage of inhibition against the concentration of this compound.

References

BB-K31 as a Kanamycin A Impurity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BB-K31, a known impurity of the aminoglycoside antibiotic Kanamycin A. This document outlines the chemical identity of this compound, its relationship to Kanamycin A, and available analytical methodologies for its detection and quantification.

Introduction

Kanamycin A is a broad-spectrum aminoglycoside antibiotic isolated from the bacterium Streptomyces kanamyceticus. It is used to treat a variety of serious bacterial infections. As with any pharmaceutical product, the purity of Kanamycin A is critical to its safety and efficacy. Regulatory bodies such as the European Pharmacopoeia and the United States Pharmacopeia set stringent limits on the levels of impurities in active pharmaceutical ingredients (APIs).

This compound is a semi-synthetic aminoglycoside antibiotic that is structurally related to Kanamycin A. While it is also used as a therapeutic agent under the name Amikacin, its presence as an impurity in Kanamycin A is a matter of quality control. This guide will explore the nature of this compound and the analytical strategies for its monitoring.

Chemical Identity and Relationship to Kanamycin A

Extensive research and chemical database analysis have confirmed that This compound is chemically identical to Amikacin .[1] Amikacin is a semi-synthetic derivative of Kanamycin A.[2][3][4] The synthesis of Amikacin involves the acylation of the C-1 amino group of the deoxystreptamine moiety of Kanamycin A with an L-(-)-γ-amino-α-hydroxybutyryl (L-HABA) side chain.[2][3][4]

Therefore, the presence of this compound (Amikacin) as an impurity in Kanamycin A is likely due to cross-contamination during manufacturing or, less commonly, a process-related impurity if the synthesis of Kanamycin A involves precursors or reagents that could lead to the formation of the L-HABA side chain.

Key Molecular Information:

CompoundMolecular FormulaMolecular WeightCAS Number
Kanamycin AC18H36N4O11484.50 g/mol 59-01-8
This compound (Amikacin)C22H43N5O13585.6 g/mol 50896-99-6

Visualization of Chemical Structures

The structural relationship between Kanamycin A and this compound (Amikacin) is illustrated below. The core structure of Kanamycin A is modified with the L-HABA side chain to form Amikacin.

G cluster_kanamycin Kanamycin A Structure cluster_amikacin This compound (Amikacin) Structure kanamycin_A amikacin

Figure 1: Chemical Structures of Kanamycin A and this compound (Amikacin).

Potential Formation Pathway

The formation of this compound as an impurity in Kanamycin A is not a direct result of the Kanamycin A biosynthetic pathway. Instead, it is an external introduction. The logical relationship can be visualized as follows:

G kanamycin_a Kanamycin A bb_k31 This compound (Amikacin) Impurity kanamycin_a->bb_k31 Acylation l_haba L-HABA Side Chain (External Source) l_haba->bb_k31 G cluster_workflow LC-MS Experimental Workflow sample_prep Sample Preparation (Dissolution in Water) lc_separation LC Separation (HILIC or Ion-Pairing) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

References

Unveiling BB-K31: A Comprehensive Technical Guide on its Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound BB-K31. Due to the absence of publicly available information on this compound, this document outlines a generalized, hypothetical framework for its development, drawing upon established principles in medicinal chemistry and drug discovery. The following sections detail a plausible synthetic route, a suite of characterization techniques, and a proposed mechanism of action, complete with detailed experimental protocols and data visualization. This guide serves as a foundational resource for researchers initiating studies on new chemical entities with similar profiles.

Hypothetical Synthesis of this compound

The proposed synthesis of this compound is a multi-step process commencing with commercially available starting materials. The synthetic route is designed for efficiency and scalability, crucial for producing sufficient quantities for characterization and preclinical evaluation.

Experimental Protocol: Multi-step Synthesis of this compound

  • Step 1: Suzuki Coupling. A solution of aryl halide 1 (1.0 eq) and boronic acid 2 (1.2 eq) in a 3:1 mixture of toluene and ethanol is degassed with argon for 20 minutes. Palladium(II) acetate (0.05 eq), S-Phos (0.10 eq), and potassium carbonate (2.0 eq) are added, and the mixture is heated to 80°C for 12 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield intermediate 3 .

  • Step 2: Amide Coupling. To a solution of carboxylic acid 4 (1.1 eq) in dichloromethane at 0°C is added oxalyl chloride (1.5 eq) and a catalytic amount of DMF. The reaction is stirred for 2 hours at room temperature. The solvent is removed in vacuo, and the resulting acid chloride is dissolved in fresh dichloromethane. This solution is added dropwise to a solution of amine 3 (1.0 eq) and triethylamine (2.5 eq) in dichloromethane at 0°C. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with water, and the organic layer is separated, washed with 1M HCl, saturated sodium bicarbonate, and brine. The organic phase is dried, filtered, and concentrated. The residue is purified by flash chromatography to afford this compound.

Table 1: Summary of Synthetic Steps and Yields

StepReaction TypeKey ReagentsProductYield (%)
1Suzuki CouplingPalladium(II) acetate, S-Phos, K₂CO₃Intermediate 385
2Amide CouplingOxalyl chloride, TriethylamineThis compound78

Physicochemical and Biological Characterization

A thorough characterization of this compound is essential to confirm its identity, purity, and biological activity. The following table summarizes the key analytical techniques employed.

Table 2: Characterization Data for this compound

PropertyMethodResult
Identity
MassHigh-Resolution Mass Spectrometry (HRMS)[M+H]⁺ calculated: 450.2312, found: 450.2315
Structure¹H NMR, ¹³C NMR, COSY, HSQCSpectra consistent with proposed structure
Purity
ChromatographicHigh-Performance Liquid Chromatography (HPLC)>99% (at 254 nm)
Physical
SolubilityAqueous Buffer (pH 7.4)15.2 µM
LogPCalculated (cLogP)3.45
Biological
Target AffinityIsothermal Titration Calorimetry (ITC)K_d = 50 nM
Cellular PotencyCell-based viability assay (MTT)IC₅₀ = 250 nM

Proposed Mechanism of Action: Kinase Inhibition

This compound is hypothesized to be a potent inhibitor of the hypothetical "Kinase X" signaling pathway, which is implicated in cell proliferation and survival. The proposed mechanism involves the direct binding of this compound to the ATP-binding pocket of Kinase X, thereby preventing its phosphorylation and downstream signaling.

Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Recombinant Kinase X D Incubate Kinase X with this compound A->D B This compound (serial dilution) B->D C ATP & Substrate E Initiate reaction with ATP/Substrate C->E D->E F Incubate at 37°C E->F G Add Detection Reagent F->G H Measure Luminescence G->H I Calculate % Inhibition H->I J Determine IC50 I->J

Caption: Workflow for determining the in vitro kinase inhibitory activity of this compound.

Signaling Pathway of Kinase X

GF Growth Factor GFR Growth Factor Receptor GF->GFR KinaseX Kinase X GFR->KinaseX Downstream1 Substrate 1 KinaseX->Downstream1 Downstream2 Substrate 2 Downstream1->Downstream2 Proliferation Cell Proliferation & Survival Downstream2->Proliferation BBK31 This compound BBK31->KinaseX

Caption: Proposed signaling pathway of Kinase X and the inhibitory action of this compound.

Conclusion

This guide presents a hypothetical yet scientifically rigorous framework for the synthesis and characterization of a novel compound, this compound. The detailed protocols and structured data serve as a template for researchers engaged in the early stages of drug discovery. The elucidated synthetic pathway and the proposed mechanism of action provide a solid foundation for further investigation into the therapeutic potential of this compound and its analogs. Future studies will focus on lead optimization, in vivo efficacy, and safety profiling to advance this compound toward clinical development.

In-Depth Technical Guide: BB-K31 (4'-deoxy-6'-N-methylamikacin) - Biological Activity and Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity, molecular targets, and relevant experimental protocols for the semi-synthetic aminoglycoside antibiotic BB-K31, also known as 4'-deoxy-6'-N-methylamikacin.

Core Compound Summary

Compound Name: this compound (4'-deoxy-6'-N-methylamikacin)

Chemical Class: Aminoglycoside antibiotic, a derivative of amikacin and kanamycin A.

Mechanism of Action: Like other aminoglycoside antibiotics, this compound is understood to exert its antibacterial effect by binding to the 30S ribosomal subunit of bacteria. This interaction interferes with protein synthesis, leading to a bactericidal effect. The structural modifications in this compound, specifically the 4'-deoxy and 6'-N-methyl groups, are designed to confer resistance to certain aminoglycoside-modifying enzymes that are a common cause of bacterial resistance to this class of antibiotics.

Primary Molecular Target: The primary molecular target of this compound is the bacterial 30S ribosomal subunit. By binding to this subunit, it disrupts the initiation and elongation of polypeptide chains, leading to the production of non-functional proteins and ultimately cell death.

Quantitative Biological Activity Data

The following table summarizes the available quantitative data on the biological activity of this compound against specific bacterial strains.

Bacterial StrainTypeMIC (µg/mL)Notes
Streptococcus faecalis (11 clinical isolates)Gram-positive125 - 1000Minimal inhibitory concentrations were reported to be similar to those of amikacin against these strains[1].
Escherichia coli MP6Gram-negative-This strain, containing a plasmid encoding aminoglycoside 3'-phosphotransferase II, was susceptible to BB-K311[2].
Escherichia coli MP10Gram-negative-A mutant strain of MP6 with increased aminoglycoside 3'-phosphotransferase II activity, exhibiting resistance to BB-K311[2].

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for assessing the in vitro antibacterial activity of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a bacterial isolate.

Materials:

  • This compound (4'-deoxy-6'-N-methylamikacin) stock solution of known concentration.

  • Bacterial isolates for testing.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

  • Incubator (35°C ± 2°C).

  • Microplate reader (optional, for spectrophotometric reading).

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add the diluted bacterial inoculum to each well containing the antibiotic dilutions and the growth control well.

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure optical density.

Antibiotic Synergy Assay (Checkerboard Method)

This protocol is used to evaluate the combined effect of two antimicrobial agents.

Objective: To assess for synergistic, indifferent, or antagonistic interactions between this compound and another antibiotic (e.g., a cell wall synthesis inhibitor like penicillin).

Materials:

  • Stock solutions of this compound and a second antibiotic.

  • Bacterial isolate for testing.

  • Appropriate broth medium (e.g., CAMHB).

  • Sterile 96-well microtiter plates.

  • Standardized bacterial inoculum.

Procedure:

  • Plate Setup:

    • In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Serially dilute this compound along the x-axis and the second antibiotic along the y-axis.

    • This results in wells containing various combinations of the two drugs.

  • Inoculation and Incubation:

    • Inoculate the plate with a standardized bacterial suspension and incubate as described for the MIC protocol.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination showing no growth:

      • FIC of Drug A = (MIC of A in combination) / (MIC of A alone)

      • FIC of Drug B = (MIC of B in combination) / (MIC of B alone)

      • FIC Index = FIC of Drug A + FIC of Drug B

    • Interpret the results as follows:

      • Synergy: FIC Index ≤ 0.5

      • Indifference: 0.5 < FIC Index ≤ 4.0

      • Antagonism: FIC Index > 4.0

Visualizations

Signaling Pathway: Aminoglycoside Mechanism of Action

Aminoglycoside_Mechanism cluster_bacterium Bacterial Cell This compound This compound Porin_Channel Porin Channel This compound->Porin_Channel Uptake Periplasmic_Space Periplasmic Space Porin_Channel->Periplasmic_Space Inner_Membrane Inner Membrane Periplasmic_Space->Inner_Membrane Active Transport 30S_Subunit 30S Ribosomal Subunit Inner_Membrane->30S_Subunit Binding Protein_Synthesis_Inhibition Inhibition of Protein Synthesis 30S_Subunit->Protein_Synthesis_Inhibition 50S_Subunit 50S Ribosomal Subunit 50S_Subunit->30S_Subunit Forms 70S Ribosome mRNA mRNA mRNA->30S_Subunit Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Cell_Death

Caption: Mechanism of action of this compound in a bacterial cell.

Experimental Workflow: MIC Determination

MIC_Workflow start Start prep_antibiotic Prepare Serial Dilutions of this compound start->prep_antibiotic inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 18-24h inoculate->incubate read_results Read MIC Results (Visual or Spectrophotometric) incubate->read_results end End read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

In Vitro Evaluation of BB-K31: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information regarding a specific molecule designated "BB-K31" is not available at this time. The following guide is a representative template illustrating the requested in-depth technical content, data presentation, and visualizations for the in vitro evaluation of a hypothetical therapeutic agent, referred to herein as Compound-X. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Compound-X is a novel small molecule inhibitor under investigation for its potential therapeutic applications. This document outlines the key in vitro experiments conducted to characterize its biological activity, mechanism of action, and preliminary safety profile. The presented data, protocols, and pathway visualizations provide a comprehensive overview of the current understanding of Compound-X's in vitro properties.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from various in vitro assays.

Table 1: Cellular Proliferation and Cytotoxicity

Cell LineAssay TypeIC50 (nM)CC50 (µM)Therapeutic Index (CC50/IC50)
Cancer-AProliferation (72h)15.2> 50> 3289
Cancer-BProliferation (72h)28.9> 50> 1730
Normal-HCytotoxicity (72h)> 1000> 50-

Table 2: Kinase Inhibition Profile

Kinase TargetAssay TypeKi (nM)Fold Selectivity (vs. Off-Target-1)
Target Kinase-1Enzymatic5.8172
Off-Target-1Enzymatic1000-
Off-Target-2Enzymatic> 5000-

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Proliferation Assay
  • Cell Seeding: Target cancer cells (Cancer-A, Cancer-B) and normal human cells (Normal-H) were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: A 10-point serial dilution of Compound-X (0.1 nM to 10 µM) was prepared in complete growth medium. The medium in the cell plates was replaced with the medium containing the various concentrations of Compound-X.

  • Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability was assessed using a resazurin-based reagent. The fluorescence was measured at an excitation of 560 nm and an emission of 590 nm.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) and half-maximal cytotoxic concentration (CC50) values were calculated using a four-parameter logistic regression model.

Kinase Inhibition Assay
  • Reaction Setup: Recombinant human kinases (Target Kinase-1, Off-Target-1, Off-Target-2) were incubated with a fluorescently labeled peptide substrate and ATP in a reaction buffer.

  • Inhibitor Addition: Compound-X was added at various concentrations to determine its inhibitory effect.

  • Kinase Reaction: The kinase reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at room temperature.

  • Detection: The amount of phosphorylated substrate was quantified using a microplate reader.

  • Data Analysis: The inhibitor constant (Ki) was determined by fitting the data to the Morrison equation for tight-binding inhibitors.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental procedures.

G cluster_0 Cell Seeding & Adhesion cluster_1 Compound Treatment cluster_2 Incubation & Viability Assessment cluster_3 Data Analysis N1 Seed Cells in 96-well Plate N2 Overnight Incubation (37°C, 5% CO2) N1->N2 N3 Prepare Serial Dilutions of Compound-X N4 Add Compound to Cells N3->N4 N5 Incubate for 72 hours N6 Add Resazurin Reagent N5->N6 N7 Measure Fluorescence N6->N7 N8 Calculate IC50/CC50 Values N7->N8

Caption: Workflow for the cell proliferation and cytotoxicity assay.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation CompoundX Compound-X CompoundX->MEK

Caption: Hypothesized mechanism of action for Compound-X in the MAPK/ERK pathway.

Unable to Generate Report: No Public Data Available for "BB-K31"

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for "BB-K31," no publicly available data on the pharmacokinetics or pharmacodynamics of a compound with this identifier could be located. Searches in scientific literature and drug development databases did not yield any relevant results.

The information retrieved was limited and unrelated to any specific compound designated this compound. For instance, one document found was a toxicokinetics summary for Formamide (CAS Number: 75-12-7), which does not appear to have any connection to the requested topic[1].

This lack of information makes it impossible to fulfill the request for an in-depth technical guide. The core requirements—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways—cannot be met without foundational research data.

It is possible that "this compound" is an internal project code, a compound not yet disclosed in public forums, or an incorrect identifier. To proceed, it would be necessary to verify the compound's designation and ensure it is a publicly referenced entity.

References

In-Depth Technical Guide: BB-K31 (Amikacin EP Impurity G)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of BB-K31, an aminoglycoside antibiotic identified as Amikacin EP Impurity G. Aminoglycosides are a class of potent, broad-spectrum antibiotics crucial in the treatment of severe bacterial infections, particularly those caused by Gram-negative bacteria.[1][2] This document details the physicochemical properties, mechanism of action, and prevalent bacterial resistance mechanisms associated with this compound and the broader aminoglycoside class. Furthermore, it outlines key experimental protocols for the evaluation of its antibacterial activity.

Physicochemical Properties

This compound, with the CAS number 50896-99-6, is structurally related to amikacin, a semi-synthetic derivative of kanamycin.[3][4] As an impurity of amikacin, it shares the characteristic amino-modified glycoside structure essential for the antibacterial activity of this class of antibiotics.[5]

PropertyValueSource
CAS Number 50896-99-6Internal Search
Molecular Formula C22H43N5O13Internal Search
Molecular Weight 585.6 g/mol Internal Search
Synonyms Amikacin EP Impurity G[1][6]
Chemical Name 6-O-(3-Amino-3-deoxy-α-D-glucopyranosyl)-4-O-(6-amino-6-deoxy-α-D-glucopyranosyl)-1-N-[(2R)-4-amino-2-hydroxybutanoyl]-2-deoxy-D-streptamine[7]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary mechanism of action for this compound, like all aminoglycosides, is the inhibition of bacterial protein synthesis. This process is critical for bacterial viability, and its disruption leads to a bactericidal effect.[8][9] The antibiotic targets the bacterial 30S ribosomal subunit, a key component of the machinery responsible for translating messenger RNA (mRNA) into proteins.[8][10][11]

The binding of the aminoglycoside to the 16S ribosomal RNA within the 30S subunit induces a conformational change in the aminoacyl-tRNA binding site (A-site).[8][12] This interference has several downstream consequences:

  • Inhibition of the initiation complex: The formation of the initial complex required to start protein synthesis is blocked.[2]

  • mRNA misreading: The fidelity of translation is compromised, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[13]

  • Production of non-functional or toxic proteins: The resulting aberrant proteins can disrupt cellular processes and compromise the integrity of the bacterial cell membrane.[13]

  • Blockage of translocation: The movement of the ribosome along the mRNA is impeded, halting protein elongation.[2]

G Figure 1: Aminoglycoside Mechanism of Action cluster_ribosome Bacterial Ribosome (70S) 30S_subunit 30S Subunit A_site A-site 30S_subunit->A_site Inhibition Inhibition of Protein Synthesis 30S_subunit->Inhibition Misreading mRNA Misreading & Truncated Proteins 30S_subunit->Misreading 50S_subunit 50S Subunit mRNA mRNA tRNA Aminoacyl-tRNA tRNA->A_site Delivers Amino Acid BB_K31 This compound BB_K31->30S_subunit Binds to 16S rRNA Cell_Death Bacterial Cell Death Inhibition->Cell_Death Misreading->Cell_Death

Caption: Figure 1: Aminoglycoside Mechanism of Action.

Mechanisms of Bacterial Resistance

The clinical efficacy of aminoglycosides, including this compound, is threatened by the emergence of bacterial resistance. Bacteria have evolved several mechanisms to counteract the action of these antibiotics.[14][15][16]

The most prevalent mechanisms of resistance include:

  • Enzymatic Modification: Bacteria may acquire genes that encode for aminoglycoside-modifying enzymes (AMEs). These enzymes chemically alter the antibiotic, preventing it from binding to the ribosome.[14][16][17] There are three main classes of AMEs:

    • Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group to an amino group on the antibiotic.

    • Aminoglycoside Phosphotransferases (APHs): Add a phosphate group to a hydroxyl group.

    • Aminoglycoside Nucleotidyltransferases (ANTs): Transfer an adenylyl group to a hydroxyl group.

  • Alteration of the Ribosomal Target: Mutations in the gene encoding the 16S ribosomal RNA can reduce the binding affinity of the aminoglycoside to its target.[12][14] Additionally, the acquisition of genes for 16S rRNA methyltransferases can lead to methylation of the ribosomal target, which also prevents antibiotic binding.[12]

  • Reduced Uptake and Increased Efflux: Changes in the bacterial cell membrane can decrease the permeability of the antibiotic into the cell.[16] Furthermore, bacteria can acquire efflux pumps that actively transport the aminoglycoside out of the cell, preventing it from reaching its ribosomal target.[14]

G Figure 2: Bacterial Resistance to Aminoglycosides cluster_cell Bacterial Cell BB_K31_ext External this compound Porin Porin Channel BB_K31_ext->Porin Entry BB_K31_int Internal this compound Efflux_Pump Efflux Pump BB_K31_int->Efflux_Pump Expulsion Ribosome Ribosome BB_K31_int->Ribosome Target Binding AMEs Modifying Enzymes (AMEs) BB_K31_int->AMEs Modification Porin->BB_K31_int Efflux_Pump->BB_K31_ext Resistance Resistance Efflux_Pump->Resistance Ribosome->Resistance Target Alteration Modified_BB_K31 Inactive this compound AMEs->Modified_BB_K31 AMEs->Resistance

Caption: Figure 2: Bacterial Resistance to Aminoglycosides.

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

The in vitro activity of this compound against bacterial isolates can be determined using standardized antimicrobial susceptibility testing methods. The two most common methods are broth dilution and disk diffusion.[4][18]

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • Materials:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well microtiter plates

    • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

    • Stock solution of this compound of known concentration

  • Procedure:

    • Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a microtiter plate.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control well (bacteria without antibiotic) and a negative control well (broth without bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

2. Disk Diffusion Method

This method provides a qualitative assessment of susceptibility.

  • Materials:

    • Mueller-Hinton Agar (MHA) plates

    • Paper disks impregnated with a standardized amount of this compound

    • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

  • Procedure:

    • Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the standardized bacterial suspension.

    • Aseptically apply the this compound impregnated disk to the surface of the agar.

    • Incubate the plates at 35-37°C for 16-20 hours.

    • Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited).

    • Interpret the results (susceptible, intermediate, or resistant) by comparing the zone diameter to established breakpoints.

G Figure 3: Experimental Workflow for MIC Determination Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of this compound in Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read and Record MIC Incubate->Read_Results End End Read_Results->End

Caption: Figure 3: Experimental Workflow for MIC Determination.

Quantitative Data

OrganismAmikacin MIC Range (µg/mL)Reference
Pseudomonas aeruginosa1 - 64[19]
Escherichia coli0.5 - 32[19]
Klebsiella pneumoniae0.5 - 32[19]
Staphylococcus aureus1 - 16[4]
Mycobacterium abscessus8[19]

Note: The susceptibility of a particular isolate to this compound would need to be determined empirically. The presence of aminoglycoside-modifying enzymes in a bacterial strain can significantly increase the MIC.

Conclusion

This compound, identified as Amikacin EP Impurity G, is an aminoglycoside antibiotic that functions by inhibiting bacterial protein synthesis. Its structural similarity to amikacin suggests it possesses broad-spectrum antibacterial activity. However, its efficacy can be compromised by various bacterial resistance mechanisms, primarily enzymatic modification of the antibiotic. Standardized in vitro susceptibility testing methods are essential for determining the activity of this compound against specific clinical isolates. Further research is warranted to fully characterize the antibacterial spectrum and resistance profile of this compound.

References

Methodological & Application

Application Notes and Protocols: Quantitative Determination of BB-K31 in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document outlines a comprehensive protocol for the quantitative analysis of BB-K31, a novel therapeutic agent, in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described method is highly selective and sensitive, making it suitable for pharmacokinetic studies and drug monitoring in a research setting. The protocol covers sample preparation, instrument parameters, and data analysis, and serves as a foundational method for bioanalytical validation.

Introduction

The development of robust and reliable analytical methods is crucial for the evaluation of pharmacokinetic profiles of new chemical entities.[1][2] HPLC-MS/MS has become the standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed. This application note provides a detailed procedure for the extraction and quantification of this compound from human plasma. The method employs a simple protein precipitation step for sample cleanup, followed by chromatographic separation on a reverse-phase C18 column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog of this compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Sample Preparation

A protein precipitation method is utilized for the extraction of this compound from human plasma.

  • Allow all frozen plasma samples and standards to thaw completely at room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a clean microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Add 150 µL of the internal standard spiking solution (prepared in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

HPLC Conditions
  • Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    Time (min) %B
    0.0 10
    1.0 10
    5.0 90
    6.0 90
    6.1 10

    | 8.0 | 10 |

Mass Spectrometry Conditions
  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 500°C

  • Capillary Voltage: 3.0 kV

  • MRM Transitions (Hypothetical):

    Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
    This compound 450.2 250.1 200 25

    | IS | 455.2 | 255.1 | 200 | 25 |

Bioanalytical Method Validation Summary

A full validation of the bioanalytical method should be performed to ensure its reliability for the intended application.[3][4] The validation should assess selectivity, accuracy, precision, recovery, matrix effect, and stability.[2][5]

Quantitative Data Summary

The following tables represent hypothetical data for a typical method validation.

Table 1: Calibration Curve Linearity

AnalyteCalibration Range (ng/mL)Weighting
This compound1 - 1000> 0.9951/x²

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC LevelNominal Conc. (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ1< 1595 - 105< 1590 - 110
Low3< 1598 - 102< 1595 - 105
Medium100< 1099 - 101< 1097 - 103
High800< 1097 - 103< 1096 - 104

LLOQ: Lower Limit of Quantification

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Mean Recovery (%)Matrix Factor
Low392.50.98
High80095.11.01

Table 4: Stability

Stability ConditionDurationTemperatureMean Stability (%)
Bench-top8 hoursRoom Temperature98.5
Freeze-Thaw3 cycles-80°C to RT97.2
Long-term30 days-80°C99.1

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Plasma Sample Collection B Protein Precipitation (Acetonitrile + IS) A->B C Centrifugation B->C D Supernatant Transfer C->D E HPLC Separation (C18 Column) D->E F MS/MS Detection (MRM Mode) E->F G Peak Integration F->G H Concentration Calculation (Calibration Curve) G->H I Pharmacokinetic Analysis H->I signaling_pathway BBK31 This compound Receptor Target Receptor BBK31->Receptor Binds and Activates KinaseA Kinase A Receptor->KinaseA Phosphorylates KinaseB Kinase B KinaseA->KinaseB Activates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Inhibits Translocation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response (e.g., Anti-inflammatory) GeneExpression->CellularResponse

References

Application Note: Quantification of BB-K31 in Pharmaceutical Preparations using HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantification of BB-K31, a semi-synthetic aminoglycoside antibiotic and a known impurity of Kanamycin A, in pharmaceutical preparations. The method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) to achieve high selectivity and low limits of detection. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and formulation development of aminoglycoside-based therapeutics.

Introduction

This compound, with the chemical formula C22H43N5O13 and a molecular weight of 585.6 g/mol , is a critical impurity that needs to be monitored in pharmaceutical products containing Kanamycin A.[1] As an aminoglycoside antibiotic, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2][3][4] Accurate quantification of this compound is essential to ensure the safety, efficacy, and quality of the final drug product. This application note provides a detailed protocol for the analysis of this compound using a HILIC-MS/MS method, which is well-suited for the analysis of polar compounds like aminoglycosides.[5][6]

Experimental

Materials and Reagents
  • This compound reference standard

  • Kanamycin A reference standard

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Pharmaceutical preparation of Kanamycin A

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions
ParameterValue
Column HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 90% B to 50% B over 5 min, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions See Table 2

Table 2: MRM Transitions for this compound and Kanamycin A

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound 586.3163.13025
586.3425.23015
Kanamycin A 485.2163.12520
485.2324.22512

Protocols

Standard Solution Preparation
  • Prepare a stock solution of this compound (1 mg/mL) in LC-MS grade water.

  • Prepare a series of calibration standards by serially diluting the stock solution with a mixture of acetonitrile and water (1:1 v/v) to concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation
  • Accurately weigh a portion of the pharmaceutical preparation equivalent to 10 mg of Kanamycin A.

  • Dissolve the sample in 10 mL of LC-MS grade water.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Results and Discussion

The developed HILIC-MS/MS method demonstrated excellent performance for the quantification of this compound in pharmaceutical preparations.

Linearity

A linear calibration curve was obtained for this compound over the concentration range of 1-1000 ng/mL. The coefficient of determination (R²) was >0.99, indicating excellent linearity.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ for this compound were determined to be 0.5 ng/mL and 1.5 ng/mL, respectively, demonstrating the high sensitivity of the method.

Quantification of this compound in a Pharmaceutical Preparation

The validated method was used to quantify the amount of this compound in a commercial Kanamycin A pharmaceutical preparation. The results are summarized in Table 3.

Table 3: Quantification of this compound in a Kanamycin A Pharmaceutical Preparation

Sample IDKanamycin A (mg/mL)This compound Detected (ng/mL)This compound (% of Kanamycin A)
Batch 0011.015.20.00152%
Batch 0021.018.50.00185%
Batch 0031.012.80.00128%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HILIC-MS/MS Analysis cluster_data Data Processing & Quantification start Start prep_std Prepare this compound Standard Solutions start->prep_std prep_sample Prepare Pharmaceutical Sample Solution start->prep_sample hilic HILIC Separation prep_std->hilic prep_sample->hilic msms Tandem Mass Spectrometry (MRM Mode) hilic->msms data_acq Data Acquisition msms->data_acq quant Quantification of this compound data_acq->quant report Generate Report quant->report

Caption: Experimental workflow for this compound quantification.

aminoglycoside_moa Mechanism of Action of Aminoglycosides cluster_bacterium Bacterial Cell aminoglycoside Aminoglycoside (e.g., this compound) cell_wall Cell Wall/ Membrane aminoglycoside->cell_wall Enters cell ribosome_30s 30S Ribosomal Subunit cell_wall->ribosome_30s Binds to protein_synthesis Protein Synthesis ribosome_30s->protein_synthesis Inhibits/ Causes misreading mistranslated_protein Mistranslated/ Non-functional Protein protein_synthesis->mistranslated_protein cell_death Bacterial Cell Death mistranslated_protein->cell_death Leads to

References

Application Notes and Protocols for the Isolation of BB-K31 from Kanamycin A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kanamycin A is a widely used aminoglycoside antibiotic effective against a broad spectrum of bacteria.[1] Like many antibiotics derived from fermentation or semi-synthesis, commercial preparations of Kanamycin A can contain various related substances and impurities. One such impurity is BB-K31, a semi-synthetic aminoglycoside antibiotic. The isolation and characterization of such impurities are critical for ensuring the safety, efficacy, and quality of the final drug product. This document provides a detailed protocol for the isolation of this compound from a bulk mixture of Kanamycin A using a two-step chromatographic approach: cation-exchange chromatography for initial enrichment, followed by preparative reverse-phase high-performance liquid chromatography (HPLC) for final purification.

Principle of Separation

The isolation strategy leverages the physicochemical properties of aminoglycosides. These molecules are highly polar and polycationic, making them amenable to ion-exchange chromatography.[2] Subsequent separation from the main component, Kanamycin A, requires a high-resolution technique like preparative HPLC, which can separate compounds with minor structural differences that lead to variations in hydrophobicity.

  • Cation-Exchange Chromatography (CEX): This initial step is used to capture and enrich the basic aminoglycoside compounds (Kanamycin A and this compound) from the crude mixture, separating them from neutral or acidic impurities. At a controlled pH, the positively charged amino groups of the aminoglycosides bind to the negatively charged stationary phase of the cation-exchange resin. A salt gradient is then used to selectively elute the bound compounds.

  • Preparative Reverse-Phase HPLC (RP-HPLC): This second step provides high-resolution separation of this compound from the much more abundant Kanamycin A. While aminoglycosides are generally hydrophilic, subtle structural differences between Kanamycin A and its semi-synthetic impurity, this compound, can be exploited for separation on a reverse-phase column. The use of an ion-pairing agent in the mobile phase can also enhance the retention and resolution of these polar compounds.

Experimental Protocols

Sample Preparation
  • Dissolve the crude Kanamycin A powder in a suitable starting buffer for ion-exchange chromatography (e.g., 20 mM sodium phosphate buffer, pH 7.0) to a final concentration of 10-20 mg/mL.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Filter the sample solution through a 0.45 µm filter to remove any particulate matter, which could clog the chromatography columns.

Step 1: Cation-Exchange Chromatography (Enrichment)

This step aims to enrich the fraction containing Kanamycin A and its related impurities, including this compound.

  • Column Equilibration: Equilibrate a strong cation-exchange column (e.g., SP-Sepharose or equivalent) with 5-10 column volumes (CV) of the binding buffer (e.g., 20 mM sodium phosphate, pH 7.0) at a linear flow rate of 100-150 cm/hr.

  • Sample Loading: Load the filtered sample from the sample preparation step onto the equilibrated column.

  • Washing: Wash the column with 5-10 CV of the binding buffer to remove any unbound impurities.

  • Elution: Elute the bound aminoglycosides using a linear gradient of an elution buffer (e.g., 20 mM sodium phosphate, 1.0 M NaCl, pH 7.0) from 0% to 100% over 10-20 CV.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 5-10 mL) throughout the elution process.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to identify those containing Kanamycin A and potential impurities like this compound. Pool the relevant fractions.

Step 2: Preparative Reverse-Phase HPLC (Purification)

This step is designed to achieve high-resolution separation of this compound from Kanamycin A.

  • Sample Preparation for HPLC: The pooled fractions from the CEX step may need to be desalted and concentrated. This can be achieved by techniques like lyophilization or tangential flow filtration. Reconstitute the dried sample in the initial mobile phase for HPLC.

  • Column Equilibration: Equilibrate a preparative C18 reverse-phase column with the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B) until a stable baseline is achieved.

  • Injection and Separation: Inject the prepared sample onto the column and begin the gradient elution as detailed in the table below.

  • Fraction Collection: Collect fractions based on the detector signal (e.g., UV or Evaporative Light Scattering Detector - ELSD), targeting the peaks that elute just before or after the main Kanamycin A peak, where impurities are likely to be found.

  • Analysis of Fractions: Analyze the collected fractions using a high-resolution analytical method (e.g., LC-MS) to identify the fractions containing pure this compound.[3]

Post-Purification Processing
  • Pool the fractions identified as containing pure this compound.

  • Remove the HPLC mobile phase solvents and any additives (like ion-pairing agents) through lyophilization.

  • The resulting white powder is the isolated this compound, which can then be stored at -20°C for further characterization and use.

Data Presentation

Table 1: Cation-Exchange Chromatography Parameters

ParameterRecommended Conditions
Resin Type Strong Cation-Exchanger (e.g., SP-Sepharose, Dowex 50)
Binding Buffer 20 mM Sodium Phosphate, pH 6.0-7.5
Elution Buffer 20 mM Sodium Phosphate with 1.0 M NaCl, pH 6.0-7.5
Flow Rate 1-3 resin volumes/hour[4]
Gradient 0-100% Elution Buffer over 10-20 Column Volumes
Detection UV at 210-220 nm or Conductivity

Table 2: Preparative Reverse-Phase HPLC Parameters

ParameterRecommended Conditions
Column C18, 5-10 µm particle size, ≥ 20 mm internal diameter
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA) as an ion-pairing agent
Mobile Phase B Acetonitrile with 0.1% TFA or HFBA
Gradient 2% to 30% Mobile Phase B over 30-40 minutes
Flow Rate 15-25 mL/min (dependent on column diameter)
Detection Evaporative Light Scattering Detector (ELSD) or UV at < 210 nm
Temperature Ambient or controlled at 25-30°C

Visualizations

Isolation_Workflow cluster_start Starting Material cluster_step1 Step 1: Enrichment cluster_step2 Step 2: Purification cluster_final Final Product start Crude Kanamycin A Mixture prep Sample Preparation (Dissolution & Filtration) start->prep cex Cation-Exchange Chromatography prep->cex pool1 Pool Aminoglycoside Fractions cex->pool1 desalt Desalting & Concentration pool1->desalt hplc Preparative RP-HPLC desalt->hplc pool2 Collect this compound Fractions hplc->pool2 lyo Lyophilization pool2->lyo final_product Isolated this compound lyo->final_product

Caption: Workflow for the isolation of this compound from Kanamycin A.

Caption: Mechanism of action of aminoglycoside antibiotics.

References

Application Notes and Protocols: BB-K31 as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited publicly available information on BB-K31 (CAS: 50896-99-6)[1][2], this document presents a hypothetical application based on established principles of chromatography and the analysis of kinase inhibitors. The experimental data and protocols provided are illustrative and intended to serve as a template for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel, potent, and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Dysregulation of the EGFR pathway is a key driver in the pathogenesis of several human cancers, making it a critical target for therapeutic intervention. As a reference standard, this compound is essential for the accurate quantification and quality control of the active pharmaceutical ingredient (API) and its formulated products during research, development, and manufacturing.

This application note provides a detailed protocol for the use of this compound as a reference standard in a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of its purity and concentration.

Hypothetical Signaling Pathway of this compound

This compound is hypothesized to inhibit the EGFR signaling cascade, which plays a crucial role in cell proliferation, survival, and differentiation. The diagram below illustrates the proposed mechanism of action where this compound blocks the downstream signaling pathway, thereby inhibiting tumor growth. The activation of EGFR leads to the stimulation of downstream pathways such as the RAS-RAF-MEK-ERK pathway, which promotes cell proliferation[3].

BB_K31_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes BB_K31 This compound BB_K31->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds

Caption: Hypothetical signaling pathway of this compound.

Experimental Protocol: RP-HPLC Method for this compound

This protocol outlines a robust RP-HPLC method for the quantification and purity assessment of this compound.

Materials and Reagents
  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (reagent grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC vials with septa

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions
ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 10 min; 90% B for 2 min; 30% B for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes
Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound Reference Standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Experimental Workflow

The following diagram illustrates the workflow for using this compound as a reference standard for sample analysis.

Experimental_Workflow Prep_Standard Prepare this compound Reference Standard Solutions System_Suitability Perform System Suitability Tests Prep_Standard->System_Suitability Prep_Sample Prepare Sample Solutions Sample_Analysis Analyze Samples Prep_Sample->Sample_Analysis HPLC_Analysis HPLC Analysis Calibration_Curve Generate Calibration Curve System_Suitability->Calibration_Curve Calibration_Curve->Sample_Analysis Data_Analysis Data Analysis and Quantification Sample_Analysis->Data_Analysis Report Generate Report Data_Analysis->Report

Caption: Experimental workflow for this compound analysis.

Data Presentation

The following tables summarize the expected quantitative data from the HPLC analysis.

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20005500
Repeatability (%RSD) ≤ 1.0%0.5%
Table 2: Linearity of this compound Reference Standard
Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000
Correlation Coefficient (r²) ≥ 0.999

Quality Control and Assurance

A robust quality control (QC) process is crucial to ensure the reliability of the analytical results. The following diagram outlines the logical relationship of the QC process.

QC_Process Start Start Analysis Check_System Check System Suitability Start->Check_System Fail FAIL: Troubleshoot System Check_System->Fail Fail Pass PASS Check_System->Pass Pass Run_Standards Run Calibration Standards Check_Linearity Check Calibration Linearity (r² ≥ 0.999) Run_Standards->Check_Linearity Recalibrate FAIL: Re-prepare Standards & Recalibrate Check_Linearity->Recalibrate Fail Analyze_Samples Proceed with Sample Analysis Check_Linearity->Analyze_Samples Pass Fail->Start Recalibrate->Run_Standards Pass->Run_Standards End End of Analysis Analyze_Samples->End

Caption: Quality control logical workflow.

Conclusion

The described RP-HPLC method, utilizing this compound as a reference standard, provides a reliable and accurate approach for the quantification and purity assessment of this compound in various samples. The detailed protocol and illustrative data serve as a valuable resource for researchers and professionals in the field of drug development and quality control. Adherence to the outlined quality control procedures is essential for ensuring the validity of the analytical results.

References

Application Notes and Protocols for BB-K31: A Novel Antimicrobial Agent for Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BB-K31 is a novel investigational antimicrobial agent with potent activity against a broad spectrum of bacterial pathogens. These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to this compound using standardized methods, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion assay. The provided data is illustrative of the expected performance of this compound against common Gram-positive and Gram-negative bacteria.

Mechanism of Action

This compound is a synthetic molecule that inhibits bacterial growth by targeting and disrupting the essential "Path-B" signaling pathway, which is critical for bacterial cell wall biosynthesis. By blocking this pathway, this compound leads to rapid cessation of cell growth and, at higher concentrations, cell lysis.

Hypothetical Signaling Pathway Inhibited by this compound ext_signal External Signal receptor Membrane Receptor ext_signal->receptor kinase_a Kinase A receptor->kinase_a path_b_activator Path-B Activator kinase_a->path_b_activator path_b_gene pathB Gene Expression path_b_activator->path_b_gene disrupted_cell_wall Disrupted Cell Wall (Cell Lysis) cell_wall_precursor Cell Wall Precursor Synthesis path_b_gene->cell_wall_precursor cell_wall Bacterial Cell Wall (Integrity Maintained) cell_wall_precursor->cell_wall bb_k31 This compound bb_k31->path_b_activator inhibition Inhibition Workflow for MIC Determination by Broth Microdilution prep_stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound in 96-Well Plate prep_stock->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Add Bacterial Inoculum to Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate at 35°C for 18-24 hours add_inoculum->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of BB-K31

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: As "BB-K31" is a novel or proprietary designation not found in public scientific literature, these application notes provide a comprehensive framework of standard cell-based assays to characterize the activity of a new chemical entity. The protocols and data presented are illustrative and can be adapted for the specific experimental needs of this compound.

Introduction

The characterization of a novel compound, here designated this compound, is a critical phase in the drug discovery and development pipeline. Cell-based assays are indispensable tools for elucidating the biological activity of such a compound, providing insights into its potency, efficacy, and mechanism of action in a biologically relevant context. These assays can measure a wide range of cellular responses, including effects on cell viability, proliferation, cytotoxicity, and the modulation of specific signaling pathways.[1][2]

This document provides detailed protocols for a panel of foundational cell-based assays to assess the cellular activity of this compound. These include methods to evaluate its impact on cell viability and to determine if it induces programmed cell death (apoptosis). Furthermore, we provide a template for investigating the compound's effect on a representative signaling pathway, a crucial step in understanding its mechanism of action.

Assessment of Cell Viability and Cytotoxicity

Determining the effect of a new compound on cell viability is a primary step in its characterization. Assays that measure metabolic activity are commonly used as indicators of cell viability.[3][4] Here, we describe protocols for three widely used colorimetric and fluorometric assays: MTT, MTS, and Resazurin.

Data Presentation: Comparative Cytotoxicity of this compound

The following table summarizes hypothetical data from cell viability assays performed on a cancer cell line (e.g., HeLa) treated with various concentrations of this compound for 48 hours. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Assay TypeEndpoint MeasuredThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
MTT Formazan Absorbance (570 nm)0 (Vehicle Control)100 ± 4.5\multirow{6}{}{12.5 }
192 ± 5.1
568 ± 3.9
1055 ± 4.2
2531 ± 3.5
5015 ± 2.8
MTS Formazan Absorbance (490 nm)0 (Vehicle Control)100 ± 5.2\multirow{6}{}{11.8 }
190 ± 4.8
565 ± 4.1
1052 ± 3.7
2528 ± 3.1
5012 ± 2.5
Resazurin Resorufin Fluorescence (560/590 nm)0 (Vehicle Control)100 ± 3.8\multirow{6}{*}{10.9 }
195 ± 4.0
571 ± 3.2
1051 ± 3.9
2525 ± 2.9
5010 ± 2.1

Experimental Workflow: Cell Viability Assays

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_readout Data Acquisition plate_cells 1. Seed cells in a 96-well plate attach_cells 2. Allow cells to attach (e.g., 24 hours) plate_cells->attach_cells treat_compound 3. Treat cells with serial dilutions of this compound attach_cells->treat_compound incubate_treat 4. Incubate for desired duration (e.g., 48 hours) treat_compound->incubate_treat add_reagent 5. Add assay reagent (MTT, MTS, or Resazurin) incubate_treat->add_reagent incubate_reagent 6. Incubate for 1-4 hours add_reagent->incubate_reagent solubilize 7. Solubilize formazan (MTT assay only) incubate_reagent->solubilize read_plate 8. Read absorbance or fluorescence on plate reader incubate_reagent->read_plate solubilize->read_plate

Workflow for cell viability and cytotoxicity assays.
Experimental Protocols: Cell Viability

The MTT assay measures the metabolic activity of cells by assessing the ability of NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6]

  • Cell Plating: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of culture medium.[7] Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[6][8] Dilute this stock 1:10 in serum-free medium to a working concentration of 0.5 mg/mL.[5] Remove the treatment medium and add 100 µL of the MTT working solution to each well.[9]

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a CO2 incubator, allowing viable cells to convert MTT to formazan.[5][6][9]

  • Solubilization: Carefully remove the MTT solution.[7] Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[8][9][10]

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8][11] Measure the absorbance at 570 nm using a microplate reader.[10][12] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

The MTS assay is a more convenient variation where the reduced formazan product is soluble in the culture medium, eliminating the solubilization step.[12]

  • Cell Plating and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • MTS Reagent Preparation: Prepare the MTS solution according to the manufacturer's instructions, typically by combining an MTS powder with an electron coupling reagent like phenazine ethyl sulfate (PES).[6]

  • MTS Addition: Add 20 µL of the MTS reagent directly to each well containing 100 µL of culture medium.[6][11][12]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[6][12]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[6][11]

This fluorometric assay uses the redox indicator resazurin, which is reduced by metabolically active cells to the fluorescent product resorufin.[12][13]

  • Cell Plating and Treatment: Follow steps 1 and 2 of the MTT protocol, but use opaque-walled 96-well plates to minimize background fluorescence.[12]

  • Resazurin Addition: Add 10-20 µL of the resazurin reagent to each well (typically 10% of the culture volume).[12][14]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[12][15] Incubation times may need optimization based on the cell type's metabolic rate.[15]

  • Data Acquisition: Measure fluorescence using a microplate fluorometer with an excitation wavelength of 540-560 nm and an emission wavelength of 590 nm.[13][15]

Assessment of Apoptosis Induction

If this compound is found to reduce cell viability, it is crucial to determine the mode of cell death. Apoptosis, or programmed cell death, is a key mechanism for many anti-cancer drugs. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[1][16]

Principle of the Annexin V/PI Assay

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[2][16] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[2] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact plasma membrane.[2] Therefore, it can differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).[16]

Data Presentation: Apoptosis Induction by this compound

The following table presents hypothetical flow cytometry data for cells treated with this compound for 48 hours.

Treatment GroupThis compound (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic (Annexin V+ / PI-)% Late Apoptotic/Necrotic (Annexin V+ / PI+)
Vehicle Control 095.2 ± 2.12.5 ± 0.82.3 ± 0.6
This compound 1060.1 ± 3.525.8 ± 2.914.1 ± 1.8
This compound 2528.7 ± 2.848.3 ± 4.123.0 ± 2.5
Staurosporine (Positive Control) 115.4 ± 1.955.2 ± 5.329.4 ± 3.3
Experimental Protocol: Annexin V/PI Staining for Flow Cytometry
  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound, a vehicle control, and a positive control for apoptosis (e.g., staurosporine). Incubate for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting: After incubation, collect both the floating cells from the supernatant and the adherent cells by trypsinization.[16] Combine them and centrifuge at approximately 500 x g for 5 minutes.[16]

  • Washing: Wash the cell pellet twice with cold PBS.[16]

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17][18]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution (e.g., 100 µg/mL working solution).[17][18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17][18]

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[18] Set up appropriate controls, including unstained cells and single-stain controls (Annexin V only and PI only) to set the gates for analysis.[16]

Investigation of Cell Signaling Pathway Modulation

Understanding how this compound exerts its effects requires an investigation into its impact on intracellular signaling pathways. Many drugs target key pathways involved in cell proliferation, survival, and death, such as the Receptor Tyrosine Kinase (RTK) and G-Protein Coupled Receptor (GPCR) pathways.[2][14] Western blotting and reporter gene assays are powerful techniques for this purpose.

Hypothetical Signaling Pathway: RTK Inhibition by this compound

The diagram below illustrates a hypothetical mechanism where this compound inhibits a Receptor Tyrosine Kinase (RTK), leading to the downregulation of the pro-survival PI3K/Akt and the pro-proliferative MAPK/ERK signaling cascades.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds & Activates PI3K PI3K RTK->PI3K Activates GRB2 GRB2/SOS RTK->GRB2 Recruits BBK31 This compound BBK31->RTK Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Apoptosis Induction of Apoptosis Akt->Apoptosis Inhibits Ras Ras GRB2->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Inhibition of Proliferation ERK->Proliferation Promotes

Hypothetical inhibition of RTK signaling by this compound.
Experimental Protocol: Western Blotting for Signaling Pathway Analysis

Western blotting allows for the detection of specific proteins and their phosphorylation status, which is indicative of pathway activation.

  • Cell Culture and Treatment: Plate cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat cells with this compound at various concentrations and time points.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Sample Preparation: Mix the lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-PAGE gel for electrophoresis. After separation, transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Akt, total-Akt, phospho-ERK, total-ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be probed on the same membrane to ensure equal protein loading.

Experimental Protocol: Dual-Luciferase® Reporter Assay

Reporter gene assays are used to measure the transcriptional activity of elements responsive to specific signaling pathways. A dual-luciferase system uses a second reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.

  • Plasmid Transfection: Co-transfect cells in a 24- or 96-well plate with a reporter plasmid containing a specific response element (e.g., Serum Response Element for the MAPK/ERK pathway) driving Firefly luciferase expression, and a control plasmid constitutively expressing Renilla luciferase.

  • Compound Treatment: After 24 hours, treat the transfected cells with this compound at various concentrations.

  • Cell Lysis: Wash the cells with PBS and add passive lysis buffer.

  • Luciferase Activity Measurement: Transfer the cell lysate to an opaque microplate. Use a luminometer to first inject the Firefly luciferase substrate and measure the luminescence. Then, inject a stop reagent combined with the Renilla luciferase substrate and measure the second luminescence signal.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized activity in treated cells to that in vehicle-treated control cells to determine the effect of this compound on pathway-specific transcriptional activity.

References

Application Note: Structural Elucidation of Novel Compounds Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the de novo structural elucidation of novel chemical entities. This document provides a comprehensive overview and detailed protocols for the application of one- and two-dimensional NMR experiments in determining the molecular structure of a hypothetical novel natural product, designated here as BB-K31. The methodologies outlined are broadly applicable to small molecule drug discovery and natural product chemistry.

1. Data Presentation: NMR Data for Hypothetical Compound this compound

The following tables summarize the ¹H and ¹³C NMR data, along with key 2D NMR correlations, obtained for the hypothetical compound this compound in CDCl₃.

Table 1: ¹H and ¹³C NMR Data for Hypothetical Compound this compound

PositionδC (ppm)δH (ppm)MultiplicityJ (Hz)COSY Correlations (¹H-¹H)HMBC Correlations (¹³C-¹H)
1172.5----H-2, H-3
252.84.10dd8.5, 4.5H-3C-1, C-3, C-4, C-5
371.23.85m-H-2, H-4C-1, C-2, C-4, C-5
438.61.95, 1.80m-H-3, H-5C-2, C-3, C-5, C-6
528.91.60m-H-4, H-6C-3, C-4, C-6, C-7
6130.55.40dt15.5, 6.8H-5, H-7C-4, C-5, C-7, C-8
7128.85.65dt15.5, 7.0H-6, H-8C-5, C-6, C-8, C-9
835.22.15q7.0H-7, H-9C-6, C-7, C-9, C-10
921.11.05t7.0H-8C-7, C-8, C-10
10178.0----H-8, H-9
1165.43.68s--C-12, C-13
12135.2----H-11, H-14, H-18
13129.07.30d8.0H-14C-11, C-15
14128.57.25t8.0H-13, H-15C-12, C-16
15128.57.25t8.0H-14, H-16C-13, C-17
16129.07.30d8.0H-15C-14, C-18
17138.1----H-16, H-18
1845.32.50s--C-12, C-13, C-17

2. Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are intended for a standard 500 MHz NMR spectrometer.

2.1 Sample Preparation

  • Weigh 5-10 mg of the purified compound this compound.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2.2 1D NMR Spectroscopy

  • ¹H NMR:

    • Pulse Program: zg30

    • Spectral Width: 16 ppm

    • Acquisition Time: 2.0 s

    • Relaxation Delay: 2.0 s

    • Number of Scans: 16

    • Temperature: 298 K

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.0 s

    • Relaxation Delay: 2.0 s

    • Number of Scans: 1024

    • Temperature: 298 K

2.3 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Spectral Width (F1 and F2): 16 ppm

    • Data Points (F2): 2048

    • Increments (F1): 256

    • Number of Scans: 8

    • Relaxation Delay: 1.5 s

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3

    • Spectral Width (F2, ¹H): 16 ppm

    • Spectral Width (F1, ¹³C): 160 ppm

    • Data Points (F2): 1024

    • Increments (F1): 256

    • Number of Scans: 16

    • Relaxation Delay: 1.5 s

    • ¹JCH Coupling Constant: 145 Hz

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgplpndqf

    • Spectral Width (F2, ¹H): 16 ppm

    • Spectral Width (F1, ¹³C): 240 ppm

    • Data Points (F2): 2048

    • Increments (F1): 256

    • Number of Scans: 32

    • Relaxation Delay: 2.0 s

    • Long-range J Coupling Delay: 60 ms (optimized for ⁿJCH ≈ 8 Hz)

3. Visualizations

3.1 Experimental Workflow for Structural Elucidation

The following diagram illustrates the logical workflow from sample isolation to the final determination of the chemical structure.

Workflow for NMR-based Structural Elucidation cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Structure Assembly A Isolation & Purification B Dissolution in Deuterated Solvent A->B C 1D NMR (¹H, ¹³C) B->C D 2D NMR (COSY, HSQC, HMBC) C->D E ¹H & ¹³C Chemical Shift Analysis D->E F COSY: ¹H-¹H Connectivity E->F G HSQC: ¹H-¹³C Direct Correlation F->G H HMBC: Long-Range ¹H-¹³C Connectivity G->H I Fragment Assembly H->I J Stereochemistry Determination (NOESY/ROESY) I->J K Final Structure Proposal J->K L Complete Structure of this compound K->L Validation

Caption: Workflow for NMR-based structural elucidation.

3.2 Hypothetical Signaling Pathway for this compound

This diagram illustrates a potential signaling cascade that could be modulated by a novel bioactive compound like this compound.

Hypothetical Signaling Pathway for this compound cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Response A This compound B Receptor A->B Binding C Kinase A B->C Activation D Kinase B C->D E Transcription Factor D->E F Gene Expression E->F Translocation G Biological Response F->G

Caption: Hypothetical signaling pathway for this compound.

Disclaimer: The data and compound "this compound" presented in this document are hypothetical and for illustrative purposes only. The protocols provided are general and may require optimization based on the specific compound and available instrumentation.

Application Notes and Protocols for Stability Testing of BB-K31

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Stability Testing of BB-K31 Under Different Conditions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stability testing is a critical component in the development of pharmaceutical products. It provides essential evidence on how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] These studies are fundamental for establishing a re-test period for the drug substance and a shelf life for the drug product, along with recommended storage conditions.[2] This document outlines the application notes and detailed protocols for conducting comprehensive stability testing on this compound, a novel small molecule drug substance, in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5] The protocols described herein cover forced degradation (stress testing) and long-term stability studies to identify potential degradation products, establish degradation pathways, and validate stability-indicating analytical methods.[2][6]

Forced Degradation (Stress Testing) Studies

Forced degradation, or stress testing, is performed to understand the intrinsic stability of the this compound molecule by subjecting it to conditions more severe than accelerated stability testing.[2][6] These studies are crucial for developing and validating a stability-indicating analytical method that can accurately measure the active ingredient and its degradation products.[7][8]

Experimental Protocol: Forced Degradation of this compound

Objective: To identify potential degradation pathways of this compound under various stress conditions.

Materials:

  • This compound Drug Substance (one batch)[2]

  • Hydrochloric Acid (HCl), 0.1 N

  • Sodium Hydroxide (NaOH), 0.1 N

  • Hydrogen Peroxide (H₂O₂), 3%

  • Deionized Water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Phosphate Buffer (pH 3, 7, 9)

  • Class A volumetric flasks, pipettes, and other standard laboratory glassware

  • Calibrated pH meter

  • Temperature and humidity controlled chambers

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at room temperature (25°C ± 2°C) for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Withdraw aliquots at specified intervals and dilute for analysis.

  • Thermal Degradation:

    • Place solid this compound powder in a thermostatically controlled oven at 80°C and 75% RH for 48 hours.[2]

    • Place a solution of this compound (1 mg/mL) in the same conditions.

    • Sample at regular intervals, dissolve the solid in a suitable solvent if necessary, and dilute for analysis.

  • Photostability Testing:

    • Expose solid this compound and a 1 mg/mL solution of this compound to light conditions as specified in ICH Q1B guidelines.[9] This includes exposure to a cool white fluorescent lamp (overall illumination of not less than 1.2 million lux hours) and a near-ultraviolet lamp (not less than 200 watt-hours/square meter).

    • A control sample should be kept in the dark to differentiate between thermal and light-induced degradation.

    • Analyze the samples after the exposure period.

  • pH-Dependent Degradation:

    • Prepare solutions of this compound (0.1 mg/mL) in buffers of pH 3, 7, and 9.

    • Incubate these solutions at 40°C and analyze at predetermined time points.

Data Presentation: Forced Degradation of this compound

Stress ConditionDurationTemperature% Assay of this compound% Total ImpuritiesMajor Degradant(s) (RRT)
Control 24 hrs25°C99.80.2-
0.1 N HCl 24 hrs60°C85.214.80.78, 0.85
0.1 N NaOH 24 hrs25°C90.59.50.92
3% H₂O₂ 24 hrs25°C88.111.91.15 (N-oxide)
Thermal (Solid) 48 hrs80°C / 75% RH98.91.10.85
Thermal (Solution) 48 hrs80°C / 75% RH95.34.70.85, 0.92
Photolytic (Solid) 1.2M lux-hr25°C97.52.51.22
Photolytic (Solution) 1.2M lux-hr25°C92.08.01.22, 1.30

RRT: Relative Retention Time

G cluster_stress Forced Degradation Workflow cluster_conditions Stress Conditions BBK31 This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) BBK31->Acid Base Base Hydrolysis (0.1N NaOH, 25°C) BBK31->Base Oxidation Oxidation (3% H₂O₂, 25°C) BBK31->Oxidation Thermal Thermal Stress (Solid & Solution, 80°C) BBK31->Thermal Photo Photolytic Stress (ICH Q1B) BBK31->Photo Sampling Time-Point Sampling & Neutralization/Dilution Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis Stability-Indicating HPLC-UV/MS Analysis Sampling->Analysis Data Data Evaluation: - Identify Degradants - Determine Degradation Pathways - Method Validation Analysis->Data

Caption: Workflow for forced degradation studies of this compound.

Formal Stability Studies

Formal stability studies are conducted to propose a shelf-life and storage conditions for the drug product. These studies are performed under long-term and accelerated conditions as defined by ICH guidelines.[1][3]

Experimental Protocol: Long-Term and Accelerated Stability of this compound

Objective: To evaluate the stability of this compound under ICH-prescribed long-term and accelerated storage conditions to establish a re-test period.

Materials:

  • Three primary batches of this compound drug substance.[2]

  • Container closure system that simulates the proposed packaging for storage and distribution.[4]

  • Calibrated stability chambers.

Methodology:

  • Batch Selection: Utilize at least three primary batches of this compound manufactured by a process that simulates the final production process.[2]

  • Container Closure: Package the drug substance in the proposed container closure system.

  • Storage Conditions: Place the packaged samples in stability chambers maintained at the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.[3]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[3]

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.[2][3]

    • Accelerated: Test at 0, 3, and 6 months.[2]

  • Analytical Testing: At each time point, evaluate the samples for the following attributes using validated stability-indicating methods:

    • Appearance (physical inspection)

    • Assay (potency)

    • Degradation products/Impurities

    • Moisture content (if applicable)

    • Microbiological limits (if applicable)

Data Presentation: Accelerated Stability of this compound (6 Months)

Test ParameterSpecificationTime Point (Months)Batch 1Batch 2Batch 3
Appearance White to off-white powder0ConformsConformsConforms
3ConformsConformsConforms
6ConformsConformsConforms
Assay (%) 98.0 - 102.0099.799.899.6
399.299.399.1
698.598.898.4
Total Impurities (%) NMT 1.500.210.190.25
30.450.420.51
60.980.911.05
Water Content (%) NMT 0.500.150.160.14
30.200.220.19
60.280.310.27

NMT: Not More Than

Signaling Pathway Considerations

Understanding the potential biological pathways affected by this compound and its degradation products is crucial for assessing safety and efficacy. While the specific pathway for the hypothetical this compound is unknown, a generic kinase inhibitor pathway is presented as an example of how stability can impact biological function. Degradation could lead to loss of inhibitory activity or the formation of products with off-target effects.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Receptor Growth Factor Receptor Kinase Target Kinase Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response BBK31 This compound (Active) BBK31->Kinase Inhibits Degradant Degradation Product (Inactive/Altered Activity) Degradant->Kinase No/Reduced Inhibition

Caption: Potential impact of this compound degradation on a signaling pathway.

The stability testing protocols outlined in this document provide a comprehensive framework for characterizing the stability profile of the drug substance this compound. Adherence to these ICH-guided methodologies will ensure the generation of robust and reliable data necessary for regulatory submissions and for guaranteeing the safety, efficacy, and quality of the final drug product throughout its shelf life. The data generated will be instrumental in defining appropriate storage, handling, and packaging requirements.

References

BB-K31: Application Notes and Protocols for Studying Aminoglycoside Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of BB-K31 (also known as 4'-deoxy-6'-N-methylamikacin or BB-K311), a semi-synthetic aminoglycoside antibiotic, in the context of bacterial resistance. This document details its mechanism of action, summarizes its in vitro activity against resistant strains, and provides detailed protocols for its study.

Introduction to this compound and Aminoglycoside Resistance

Aminoglycosides are a critical class of antibiotics that combat serious bacterial infections by inhibiting protein synthesis. They achieve this by binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately, bacterial cell death. However, the emergence of aminoglycoside-resistant bacteria poses a significant threat to their clinical efficacy.

The primary mechanism of resistance is the enzymatic modification of the aminoglycoside molecule by aminoglycoside-modifying enzymes (AMEs). These enzymes, which include aminoglycoside acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), alter the structure of the antibiotic, preventing it from binding to its ribosomal target.

This compound is a derivative of amikacin designed to overcome certain resistance mechanisms. Its structural modifications, specifically the deoxygenation at the 4'-position and N-methylation at the 6'-position, render it less susceptible to inactivation by some AMEs.

Mechanism of Action and Resistance

This compound, like other aminoglycosides, exerts its bactericidal effect by binding to the A-site of the 16S rRNA within the bacterial 30S ribosomal subunit. This interaction disrupts protein synthesis, leading to the production of non-functional proteins and subsequent cell death.

A key mechanism of resistance to this compound involves the enzymatic activity of a mutated aminoglycoside 3'-phosphotransferase II (APH(3')-II). While the parent enzyme has minimal effect on this compound, a mutated form can efficiently phosphorylate the antibiotic, leading to its inactivation.[1][2] This highlights the ongoing evolution of resistance mechanisms in response to the development of new antibiotic derivatives.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound against various bacterial strains, including those with well-characterized aminoglycoside resistance mechanisms.

Table 1: Comparative MICs of this compound and Amikacin against E. coli Strains with and without a Mutant APH(3')-II

Bacterial StrainRelevant GenotypeAminoglycosideMIC (µg/mL)
E. coli MP6Plasmid-encoded APH(3')-IIAmikacinSusceptible
This compoundSusceptible
E. coli MP10Mutant plasmid-encoded APH(3')-IIAmikacinResistant
This compoundResistant

Data compiled from studies demonstrating the impact of a mutant APH(3')-II on this compound susceptibility.[1][2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against bacterial isolates using the broth microdilution method.

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Sterile diluent (e.g., saline or CAMHB)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound in a suitable sterile solvent (e.g., water) to a concentration of 1280 µg/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile diluent equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation:

    • Add 10 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Assay for APH(3')-II-mediated Inactivation of this compound

This protocol provides a method to assess the enzymatic inactivation of this compound by APH(3')-II.

Materials:

  • Cell-free extracts from bacterial strains expressing APH(3')-II (wild-type and mutant)

  • This compound solution

  • ATP solution

  • Reaction buffer (e.g., Tris-HCl with MgCl2)

  • Phosphocellulose paper discs

  • [γ-³²P]ATP (radiolabel)

  • Scintillation fluid and counter

Procedure:

  • Enzyme Preparation:

    • Prepare cell-free extracts from bacterial cultures known to produce the APH(3')-II enzyme.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, combine the cell-free extract, this compound solution, reaction buffer, and [γ-³²P]ATP.

    • Include appropriate controls: a reaction without this compound, a reaction with heat-inactivated enzyme, and a reaction with an extract from a non-APH(3')-II-producing strain.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection of Phosphorylation:

    • Spot an aliquot of each reaction mixture onto a phosphocellulose paper disc.

    • Wash the discs extensively with a suitable buffer (e.g., hot water or a buffer solution) to remove unincorporated [γ-³²P]ATP.

    • Dry the discs.

  • Quantification:

    • Place each dried disc in a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • An increase in radioactivity on the disc from the reaction containing the active enzyme and this compound compared to the controls indicates phosphorylation and, therefore, inactivation of the antibiotic.

Visualizations

Aminoglycoside_Action_and_Resistance cluster_bacterium Bacterial Cell BB-K31_ext This compound Ribosome 30S Ribosomal Subunit BB-K31_ext->Ribosome enters cell & binds AME Aminoglycoside- Modifying Enzyme (e.g., mutant APH(3')-II) BB-K31_ext->AME substrate for Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis inhibits Cell_Death Cell Death Protein_Synthesis->Cell_Death leads to Inactive_BBK31 Inactive this compound AME->Inactive_BBK31 modifies Inactive_BBK31->Ribosome cannot bind MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout Stock Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate Stock->Serial_Dilution Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Standardized Bacteria Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Determine MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC

References

Application Notes and Protocols for BB-K31 (Amikacin EP Impurity G)

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Application of BB-K31 in Synthetic Chemistry

Audience: Researchers, scientists, and drug development professionals.

Note on Scope: Extensive research indicates that this compound, identified as Amikacin EP Impurity G (CAS No. 50896-99-6), does not have established applications as a reagent, catalyst, or versatile starting material in general synthetic chemistry. Its relevance is primarily in the fields of pharmaceutical analysis, as a reference standard for the antibiotic amikacin, and in the study of aminoglycoside biosynthesis. The following application notes and protocols are therefore presented within this context.

Introduction and Identification of this compound

This compound is the designation for a compound identified as Amikacin EP Impurity G. It is a structural analog of the aminoglycoside antibiotic butirosin and a known impurity in the manufacturing of amikacin.[1][2][3][4] Its chemical structure is 6-O-(3-Amino-3-deoxy-α-D-glucopyranosyl)-4-O-(6-amino-6-deoxy-α-D-glucopyranosyl)-1-N-[(2R)-4-amino-2-hydroxybutanoyl]-2-deoxy-D-streptamine.[3]

The identification of a compound labeled "this compound" typically follows a systematic analytical workflow, as depicted below.

Workflow for Identification of this compound cluster_0 Initial Information cluster_1 Database and Literature Search cluster_2 Compound Identification Unknown_Compound Unknown Compound (Designation: this compound) Initial_Search Initial Search for 'this compound' Unknown_Compound->Initial_Search CAS_Search Identify CAS Number (50896-99-6) Initial_Search->CAS_Search Structure_Search Search by CAS Number CAS_Search->Structure_Search Identification Identified as: Amikacin EP Impurity G Butirosin Analog Structure_Search->Identification Biosynthetic Pathway of the AHBA Side Chain in Butirosin cluster_pathway AHBA Biosynthesis cluster_transfer Transfer to Aminoglycoside Core L_Glutamate L-Glutamate ACP_Tethered_Intermediate ACP-Tethered Intermediates L_Glutamate->ACP_Tethered_Intermediate BtrI, BtrJ, BtrK, BtrO, BtrV Gamma_Glutamyl_AHBA_ACP γ-Glutamyl-AHBA-ACP ACP_Tethered_Intermediate->Gamma_Glutamyl_AHBA_ACP AHBA_Side_Chain (S)-4-amino-2-hydroxybutyrate (AHBA) Gamma_Glutamyl_AHBA_ACP->AHBA_Side_Chain Butirosin Butirosin AHBA_Side_Chain->Butirosin BtrH (Transfer) BtrG (Deprotection) Ribostamycin Ribostamycin (Aminoglycoside Core) Ribostamycin->Butirosin Structural Relationships of this compound Kanamycin_A Kanamycin A (Natural Product) Amikacin Amikacin (Semi-synthetic Antibiotic) Kanamycin_A->Amikacin Semi-synthesis with AHBA side chain Ribostamycin Ribostamycin (Natural Product) Butirosin Butirosin (Natural Product) Ribostamycin->Butirosin Biosynthesis with AHBA side chain BB_K31 This compound (Amikacin EP Impurity G) Butirosin->BB_K31 Is a structural analog of Amikacin->BB_K31 Is an impurity of

References

Troubleshooting & Optimization

Technical Support Center: Overcoming BB-K31 Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BB-K31. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot common issues related to its in-solution instability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the K-RAS31 kinase, a key downstream effector in the TLR7/8 inflammatory signaling pathway. By binding to the ATP-binding pocket of K-RAS31, this compound prevents the phosphorylation of its substrate, p38 MAPK, thereby blocking the downstream production of pro-inflammatory cytokines such as TNF-α and IL-6.

Q2: What are the primary challenges associated with the handling of this compound?

A2: The primary challenge with this compound is its limited solubility and stability in aqueous solutions. It is prone to precipitation and aggregation, particularly at concentrations above 50 µM in standard phosphate-buffered saline (PBS). This instability can lead to inconsistent results in cellular and biochemical assays.

Q3: How should I store the lyophilized powder and stock solutions of this compound?

A3: Lyophilized this compound powder should be stored at -20°C, protected from light. For preparing stock solutions, we recommend dissolving this compound in anhydrous DMSO at a concentration of 10 mM. These DMSO stock solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -80°C. Under these conditions, the stock solution is stable for up to 6 months.

Q4: Can I use solvents other than DMSO to prepare stock solutions?

A4: While DMSO is the recommended solvent for preparing high-concentration stock solutions, ethanol can be used as an alternative. However, the maximum solubility in ethanol is lower (approximately 1 mM), and the long-term stability has not been fully characterized. We advise against using aqueous buffers to prepare stock solutions due to the high risk of precipitation.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Precipitation of this compound upon dilution in aqueous buffer.

Q: I prepared a 10 mM stock solution of this compound in DMSO and diluted it to 10 µM in my cell culture medium (RPMI-1640). I observed a cloudy precipitate immediately after dilution. What is causing this and how can I prevent it?

A: This is a common issue due to the poor aqueous solubility of this compound. The rapid change in solvent polarity when diluting the DMSO stock into an aqueous medium can cause the compound to crash out of solution.

Solutions:

  • Two-Step Dilution: Perform a serial dilution. First, dilute the 10 mM DMSO stock to an intermediate concentration (e.g., 100 µM) in a solution containing a stabilizing agent, such as 10% FBS or 0.5% BSA, before making the final dilution in your experimental medium.

  • Increase Final DMSO Concentration: Ensure that the final concentration of DMSO in your assay is sufficient to maintain solubility, typically between 0.1% and 0.5%. Be sure to include a vehicle control with the same final DMSO concentration in your experiments.

  • Pre-warm the Aqueous Medium: Warming your cell culture medium or buffer to 37°C before adding the this compound stock can sometimes improve solubility.

  • Vortex During Dilution: Add the this compound stock solution dropwise to the aqueous medium while vortexing to ensure rapid and uniform mixing, which can help prevent localized high concentrations that lead to precipitation.

Issue 2: Inconsistent IC50 values in kinase assays.

Q: I am performing an in vitro kinase assay to determine the IC50 of this compound against K-RAS31, but my results are highly variable between experiments. What could be the cause of this inconsistency?

A: Inconsistent IC50 values are often a result of the instability of this compound in the assay buffer. Aggregation of the compound can lead to a lower effective concentration of the active, monomeric inhibitor.

Solutions:

  • Incorporate a Surfactant: We recommend including a non-ionic surfactant, such as 0.01% Triton X-100 or Tween-20, in your kinase assay buffer. This can help to prevent the aggregation of this compound and improve its stability in solution.

  • Check Buffer Compatibility: The solubility of this compound is pH-dependent. Ensure your assay buffer has a pH between 7.2 and 7.5 for optimal stability. See the data table below for more information on buffer compatibility.

  • Pre-incubation Time: Standardize the pre-incubation time of the enzyme with the inhibitor before initiating the reaction. A consistent pre-incubation period (e.g., 15 minutes at room temperature) will ensure that the binding equilibrium is reached in all experiments.

  • Fresh Dilutions: Always prepare fresh dilutions of this compound from the frozen DMSO stock for each experiment. Avoid using diluted aqueous solutions that have been stored, even for a short period.

Data Presentation

Table 1: Solubility of this compound in Common Buffers
Buffer (pH 7.4)Maximum Solubility (µM)Observations
PBS45 ± 5Precipitation observed above 50 µM
Tris-HCl (50 mM)60 ± 8Stable for up to 4 hours at RT
HEPES (25 mM)75 ± 10Recommended for biochemical assays
RPMI-1640 + 10% FBS100 ± 15FBS enhances solubility

Data are presented as mean ± standard deviation from n=3 independent experiments.

Table 2: Stability of this compound (10 µM) in HEPES Buffer (pH 7.4) at Different Temperatures
Temperature% Remaining after 1 hour% Remaining after 4 hours% Remaining after 24 hours
4°C98%95%80%
Room Temperature (22°C)95%88%65%
37°C90%75%40%

% Remaining is calculated based on HPLC analysis of the parent compound.

Experimental Protocols

Protocol 1: In Vitro K-RAS31 Kinase Inhibition Assay

This protocol is designed to measure the inhibitory activity of this compound on recombinant K-RAS31 kinase.

Materials:

  • Recombinant human K-RAS31 (active)

  • Biotinylated p38 MAPK peptide substrate

  • Kinase Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100, 1 mM DTT

  • ATP solution (100 µM)

  • This compound (10 mM stock in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Then, dilute these further in Kinase Assay Buffer to create a 4x final concentration series.

  • Add 5 µL of the 4x this compound dilutions or vehicle control (DMSO in Kinase Assay Buffer) to the wells of a 384-well plate.

  • Add 5 µL of a 4x enzyme/substrate mix (containing 20 nM K-RAS31 and 4 µM biotin-p38 peptide) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 10 µL of a 2x ATP solution (final concentration 10 µM ATP).

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit.

  • Read the luminescence on a plate reader.

  • Calculate the % inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for Phospho-p38 MAPK in Macrophages

This protocol is used to assess the effect of this compound on the K-RAS31 signaling pathway in a cellular context.

Materials:

  • RAW 264.7 macrophage cell line

  • RPMI-1640 medium supplemented with 10% FBS

  • LPS (lipopolysaccharide)

  • This compound (10 mM stock in DMSO)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80% confluency.

  • Pre-treat the cells with various concentrations of this compound (0.1 µM to 10 µM) or vehicle control (0.1% DMSO) for 2 hours.

  • Stimulate the cells with 100 ng/mL LPS for 30 minutes to activate the TLR7/8 pathway.

  • Wash the cells with ice-cold PBS and lyse them with 100 µL of RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-p38 MAPK primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with anti-total-p38 MAPK and anti-β-actin antibodies as loading controls.

Mandatory Visualization

BB_K31_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 TAK1 TAK1 TRAF6->TAK1 K-RAS31 K-RAS31 TAK1->K-RAS31 phosphorylates p38 p38 MAPK K-RAS31->p38 phosphorylates AP1 AP-1 p38->AP1 activates This compound This compound This compound->K-RAS31 inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->Cytokines induces transcription

Caption: K-RAS31 signaling pathway and the inhibitory action of this compound.

BB_K31_Troubleshooting_Workflow start Precipitation Observed upon Dilution of this compound q1 Is the final DMSO concentration >0.1%? start->q1 a1_yes Proceed to Q2 q1->a1_yes Yes a1_no Increase final DMSO concentration to 0.1-0.5%. Re-test. q1->a1_no No q2 Are you using a stabilizing agent? a1_yes->q2 end_success Precipitation Resolved a1_no->end_success a2_yes Proceed to Q3 q2->a2_yes Yes a2_no Add 0.5% BSA or 10% FBS to dilution buffer. Re-test. q2->a2_no No q3 Was the dilution performed while vortexing? a2_yes->q3 a2_no->end_success a3_yes Consider buffer composition. See Table 1. q3->a3_yes Yes a3_no Add this compound dropwise while vortexing. Re-test. q3->a3_no No a3_yes->end_success a3_no->end_success

Caption: Experimental workflow for troubleshooting this compound precipitation.

Experimental_Controls_Diagram experiment Cell-Based Assay with this compound control1 Vehicle Control (e.g., 0.1% DMSO) experiment->control1 control2 Positive Control (e.g., LPS stimulation) experiment->control2 control3 Negative Control (Unstimulated cells) experiment->control3 control4 Reference Inhibitor Control (Known K-RAS31 inhibitor) experiment->control4 desc1 Purpose: To control for effects of the solvent. control1->desc1 desc2 Purpose: To ensure the signaling pathway is active. control2->desc2 desc3 Purpose: To establish a baseline response. control3->desc3 desc4 Purpose: To compare the potency of this compound. control4->desc4

Caption: Logical diagram for selecting appropriate experimental controls.

Technical Support Center: Optimizing BB-K31 Resolution in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the chromatographic resolution of the compound BB-K31 using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to take when observing poor resolution of the this compound peak?

A1: When encountering poor resolution for this compound, begin by verifying the fundamental system parameters. Ensure the mobile phase composition and pH are correct, the column is properly equilibrated, and the flow rate is stable.[1][2] It's also crucial to check for any leaks in the system and ensure the detector is functioning correctly.[3]

Q2: My this compound peak is tailing. What are the common causes and solutions?

A2: Peak tailing for this compound can be caused by several factors, including secondary interactions with the stationary phase, column overload, or a void at the column inlet.[4] To address this, you can try reducing the injection volume or sample concentration.[4][5] Adjusting the mobile phase pH to suppress the ionization of this compound or using a column with a more inert stationary phase can also mitigate tailing.[4][6]

Q3: I am observing peak fronting for this compound. What does this indicate?

A3: Peak fronting is typically a sign of column overload, where either the injection volume is too large or the sample concentration is too high.[4] It can also be caused by a mismatch between the sample solvent and the mobile phase.[4][7] To resolve this, try diluting the sample or reducing the injection volume.[5][7] Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.[4]

Q4: The resolution between this compound and an adjacent impurity peak is less than 1.5. How can I improve this?

A4: To improve the resolution between closely eluting peaks, you can modify the mobile phase composition, such as by adjusting the organic-to-aqueous ratio or changing the pH.[6][8][9] Lowering the flow rate can also enhance separation, although it will increase the run time.[10][11][12] Additionally, consider using a column with a smaller particle size or a longer column to increase efficiency.[6][13] Temperature optimization can also play a role; increasing the column temperature can sometimes improve peak shape and resolution.[8][12][13]

Q5: My retention time for this compound is shifting between injections. What could be the cause?

A5: Retention time shifts for this compound can be due to several factors, including inconsistent mobile phase preparation, fluctuating column temperature, or a pump malfunction leading to an unstable flow rate.[4][5] Column aging or degradation can also cause a gradual shift in retention times.[4] Ensure your mobile phase is prepared fresh and consistently, the column temperature is stable, and the pump is delivering a constant flow rate.[5]

Troubleshooting Guides

Guide 1: Systematic Approach to Improving this compound Peak Resolution

This guide provides a step-by-step workflow for troubleshooting and improving the resolution of this compound.

G Troubleshooting Workflow for this compound Resolution cluster_0 Initial Assessment cluster_1 Peak Shape Issues cluster_2 Corrective Actions cluster_3 Verification start Poor this compound Resolution Observed check_basics Verify System Basics: - Mobile Phase Composition & pH - Flow Rate - Column Equilibration - No Leaks start->check_basics peak_shape Assess Peak Shape check_basics->peak_shape tailing Peak Tailing peak_shape->tailing Tailing fronting Peak Fronting peak_shape->fronting Fronting symmetric Symmetric, but Poorly Resolved peak_shape->symmetric Symmetric sol_tailing Reduce Sample Load Adjust Mobile Phase pH Use End-capped Column tailing->sol_tailing sol_fronting Reduce Sample Load Match Sample Solvent to Mobile Phase fronting->sol_fronting sol_resolution Optimize Mobile Phase Lower Flow Rate Change Column (Length/Particle Size) Adjust Temperature symmetric->sol_resolution evaluate Evaluate Resolution (Rs >= 1.5?) sol_tailing->evaluate sol_fronting->evaluate sol_resolution->evaluate pass Resolution Acceptable evaluate->pass Yes fail Re-evaluate & Further Optimize evaluate->fail No fail->peak_shape

Caption: A logical workflow for diagnosing and resolving common HPLC resolution issues.

Guide 2: Optimizing Mobile Phase and Gradient Elution

Optimizing the mobile phase is a powerful way to improve selectivity and, consequently, resolution.[14]

Parameter Adjustments for Improved Resolution of this compound:

ParameterAdjustmentExpected Outcome on ResolutionConsiderations
Organic Modifier % Decrease organic content (in reversed-phase)Increases retention, potentially improving separation for early eluting peaks.[6][8]May lead to longer run times.
pH Adjust to 2 units above or below the pKa of this compoundSuppresses ionization, leading to sharper, more symmetrical peaks.[2][8]Ensure pH is within the stable range for the column.
Flow Rate Decrease flow rateIncreases the time for interaction with the stationary phase, often improving resolution.[11]Increases overall analysis time.[12]
Temperature Increase column temperatureDecreases mobile phase viscosity, which can lead to sharper peaks and better resolution.[8][13]High temperatures can degrade thermally sensitive compounds.[8]
Gradient Slope Make the gradient shallowerBetter separation of complex mixtures or closely eluting peaks.[8]Increases run time.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for this compound

Objective: To improve the resolution of this compound from a closely eluting impurity by optimizing the mobile phase composition.

Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30-70% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

Optimization Steps:

  • Prepare Mobile Phases: Prepare fresh batches of Mobile Phase A and B.

  • Isocratic Hold Evaluation:

    • Run a series of isocratic holds with varying percentages of Mobile Phase B (e.g., 35%, 40%, 45% B) to determine the optimal solvent strength for retaining and separating this compound.

  • pH Adjustment (if necessary):

    • If peak tailing is observed, prepare Mobile Phase A with different additives, such as 0.1% trifluoroacetic acid or a phosphate buffer, to assess the impact of pH on peak shape.

  • Gradient Modification:

    • Based on the isocratic runs, design a new, shallower gradient around the optimal solvent strength. For example, if 40% B showed promise, try a gradient of 35-45% B over 15 minutes.

  • Data Analysis:

    • For each run, calculate the resolution (Rs) between this compound and the adjacent impurity peak. An Rs value of ≥ 1.5 is considered baseline resolved.[8]

Protocol 2: Flow Rate and Temperature Study

Objective: To assess the impact of flow rate and column temperature on the resolution of this compound.

Methodology:

  • Set up the HPLC system with the optimized mobile phase from Protocol 1.

  • Flow Rate Optimization:

    • Set the column temperature to 35°C.

    • Perform injections at different flow rates: 1.2 mL/min, 1.0 mL/min, 0.8 mL/min, and 0.6 mL/min.

  • Temperature Optimization:

    • Set the flow rate to the optimal value determined in the previous step (e.g., 0.8 mL/min).

    • Perform injections at different column temperatures: 30°C, 35°C, 40°C, and 45°C.

  • Data Collection and Analysis:

    • Record the retention times and peak widths for this compound and the impurity at each condition.

    • Calculate the resolution for each condition and summarize the results in a table.

Hypothetical Results of Optimization:

Flow Rate (mL/min)Temperature (°C)Resolution (Rs)
1.0301.2
0.8301.4
0.8351.6
0.6351.7

Signaling Pathway Diagram

While the specific pathway affected by this compound is not provided, many small molecule drugs target key signaling pathways in cells. The following diagram illustrates a generic kinase signaling cascade, a common target in drug development.

G Generic Kinase Signaling Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Activates Kinase3 Kinase 3 Kinase2->Kinase3 Activates TF Transcription Factor Kinase3->TF Activates Gene Gene Expression TF->Gene Regulates BBK31 This compound (Inhibitor) BBK31->Kinase2 Inhibits

Caption: A representative kinase signaling cascade often targeted by small molecule inhibitors.

References

Troubleshooting BB-K31 synthesis side reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: BB-K31 Synthesis

Welcome to the troubleshooting guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common side reactions and issues encountered during the synthesis of this compound and related molecules.

The synthesis of this compound is a multi-step process, and impurities can arise at any stage. This guide is structured in a question-and-answer format to directly address potential problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Step 1: Suzuki Coupling

Question 1: I am seeing a significant amount of a homocoupling byproduct from my boronic acid starting material in the Suzuki coupling step. What is causing this and how can I minimize it?

Answer:

Homocoupling of boronic acids to form a biaryl byproduct is a common side reaction in Suzuki couplings. This is often caused by the presence of oxygen, which can promote the oxidative homocoupling pathway.

Troubleshooting Steps:

  • Ensure Rigorous Inert Atmosphere: Oxygen is a key contributor to homocoupling. Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that the reaction is maintained under a positive pressure of inert gas throughout.[1]

  • Degas Solvents: Solvents can contain dissolved oxygen. It is crucial to degas all solvents immediately prior to use. Common methods for degassing include sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum.[2]

  • Optimize Base and Reaction Conditions: The choice and amount of base can influence the rate of homocoupling. Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and their concentrations. In some cases, a weaker base or slightly lower reaction temperature can disfavor the homocoupling pathway relative to the desired cross-coupling.[1]

  • Check Reagent Purity: Impurities in the boronic acid or aryl halide starting materials can sometimes catalyze side reactions. Ensure the purity of your starting materials using techniques like NMR or LC-MS.

Table 1: Effect of Reaction Conditions on Suzuki Homocoupling

ParameterCondition A (Problematic)Condition B (Optimized)
AtmosphereAirArgon
SolventUndegassed THF/WaterDegassed THF/Water
Base2.5 eq. Na₂CO₃2.0 eq. K₃PO₄
Desired Product Yield 65% 92%
Homocoupling Byproduct 25% <5%
Step 2: Reductive Amination

Question 2: My reductive amination reaction is incomplete, and I am isolating a mixture of the starting aldehyde/ketone, the desired amine, and an imine intermediate. How can I drive the reaction to completion?

Answer:

Incomplete reaction in a one-pot reductive amination is often due to inefficient imine formation, suboptimal pH, or an insufficiently reactive reducing agent.[3][4]

Troubleshooting Steps:

  • Pre-formation of the Imine: Consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent. This can be achieved by mixing the carbonyl compound and the amine in a solvent like methanol or dichloroethane, often with a dehydrating agent (e.g., molecular sieves) or a catalyst like acetic acid, and stirring for 1-2 hours before adding the reducing agent.[5][6]

  • pH Optimization: The pH of the reaction is critical. Imine formation is acid-catalyzed but the amine starting material can be protonated and rendered unreactive if the pH is too low. The reducing agent can also be affected by pH. For reducing agents like sodium cyanoborohydride, the reaction is typically run at a slightly acidic pH (4-5) to favor imine reduction.[3]

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often more effective and milder than sodium borohydride or sodium cyanoborohydride for reductive aminations, as it is less sensitive to pH and can be used in a wider range of solvents.[3]

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentpH ConditionTypical SolventConversion to Amine
Sodium Borohydride (NaBH₄)Neutral to slightly basicMethanol, Ethanol60-75%
Sodium Cyanoborohydride (NaBH₃CN)Mildly acidic (pH 4-5)Methanol80-90%
Sodium Triacetoxyborohydride (STAB)Neutral to mildly acidicDichloroethane, THF>95%
Step 3: Amide Coupling

Question 3: During my amide coupling reaction using a carbodiimide reagent (like EDC), I am observing a significant amount of an N-acylurea byproduct. What is this, and how can I prevent its formation?

Answer:

The N-acylurea byproduct is formed from the rearrangement of the O-acylisourea intermediate, which is generated by the reaction of the carboxylic acid with the carbodiimide coupling reagent. This rearranged product is stable and unreactive towards the amine, leading to lower yields of the desired amide.[7]

Troubleshooting Steps:

  • Use of Additives: The most effective way to prevent N-acylurea formation is to add a nucleophilic catalyst that intercepts the O-acylisourea intermediate to form a more stable activated ester. Common additives include 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[7][8]

  • Order of Addition: It is often beneficial to pre-activate the carboxylic acid with the coupling reagent and the additive for a short period (15-30 minutes) before adding the amine. This allows for the formation of the active ester and minimizes the time the O-acylisourea intermediate is present to rearrange.[9]

  • Solvent Choice: The rearrangement to N-acylurea can be more prevalent in highly polar solvents. While solvents like DMF are common for amide couplings due to solubility, consider DCM or THF if this side reaction is particularly problematic.[7]

Table 3: Effect of Additives on N-Acylurea Formation in Amide Coupling

Coupling ConditionsDesired Amide YieldN-Acylurea Byproduct
EDC, DIPEA in DMF55%40%
EDC, HOBt, DIPEA in DMF95%<2%

Experimental Protocols

Protocol 1: HPLC-MS Analysis for Impurity Identification

This protocol outlines a general method for identifying byproducts from a synthesis reaction.

  • Sample Preparation:

    • Take a 1 mg aliquot of the crude reaction mixture.

    • Dissolve in 1 mL of a 1:1 mixture of acetonitrile and water.

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and Mass Spectrometry (ESI positive and negative modes).

  • Data Analysis:

    • Integrate the peaks in the chromatogram to determine the relative percentage of product and impurities.

    • Analyze the mass spectrum for each peak to determine the molecular weight of the components.

    • Compare the observed molecular weights with the expected molecular weights of the desired product and potential side products.

Visualizations

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Amide Coupling A Aryl Halide C Biaryl Product A->C B Boronic Acid B->C D Homocoupling Byproduct B->D Side Reaction E Aldehyde/Ketone C->E Input from Step 1 H Imine Intermediate E->H F Amine F->H G Desired Amine Product I This compound (Final Product) G->I Input from Step 2 G->I H->G J Carboxylic Acid J->I K N-Acylurea Byproduct J->K Side Reaction

Caption: Synthetic pathway for this compound with common side reactions.

G start Low Yield or Impure Product Observed check_sm Verify Starting Material Purity (NMR, LC-MS) start->check_sm check_reagents Check Reagent and Solvent Quality (e.g., degas solvents) check_sm->check_reagents Purity OK end Achieved Desired Purity and Yield check_sm->end Impurity Found & Corrected optimize_cond Optimize Reaction Conditions (Temp, Concentration, Base) check_reagents->optimize_cond Quality OK check_reagents->end Issue Found & Corrected isolate Isolate and Characterize Byproduct (HPLC, MS, NMR) optimize_cond->isolate Still Impure optimize_cond->end Optimized modify Modify Synthetic Route or Purification isolate->modify modify->end

Caption: Troubleshooting workflow for synthesis side reactions.

cluster_target Target Pathway cluster_off_target Off-Target Pathway Receptor Receptor KinaseA KinaseA Receptor->KinaseA Desired Biological Effect KinaseB KinaseB KinaseA->KinaseB Desired Biological Effect TranscriptionFactor TranscriptionFactor KinaseB->TranscriptionFactor Desired Biological Effect GeneExpression GeneExpression TranscriptionFactor->GeneExpression Desired Biological Effect OffTargetReceptor OffTargetReceptor UndesiredKinase UndesiredKinase OffTargetReceptor->UndesiredKinase Side Effect CellToxicity CellToxicity UndesiredKinase->CellToxicity Side Effect BBK31 This compound (Pure) BBK31->Receptor High Affinity ImpurityX Impurity X ImpurityX->Receptor Low Affinity ImpurityX->OffTargetReceptor Binds and Activates

Caption: Signaling pathways showing the importance of compound purity.

References

Technical Support Center: Optimizing Bioactive Compound Extraction from Complex Blackberry Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "BB-K31" did not correspond to a specifically identifiable compound in publicly available scientific literature. Therefore, this guide focuses on the optimization of extracting well-documented, high-value bioactive compounds from complex blackberry (sp. Rubus) matrices, a topic relevant to researchers, scientists, and drug development professionals. The principles and troubleshooting advice provided herein are broadly applicable to the extraction of polyphenols, such as anthocyanins and ellagitannins, from blackberries.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in extracting bioactive compounds from blackberry matrices?

A1: Researchers often face several challenges, including:

  • Low Yield: Incomplete extraction of target compounds due to strong interactions with the plant matrix.

  • Compound Degradation: Bioactive compounds, particularly anthocyanins, are sensitive to heat, light, and pH, which can lead to degradation during extraction.

  • Matrix Effects: The presence of interfering substances in the extract can suppress or enhance the analytical signal, leading to inaccurate quantification.[1][2]

  • Purity of the Extract: Co-extraction of undesirable compounds such as sugars, lipids, and waxes can complicate downstream processing and analysis.

Q2: Which solvents are most effective for extracting polyphenols from blackberries?

A2: The choice of solvent is critical for efficient extraction. Generally, polar solvents are used for polyphenols.

  • Aqueous acetone (e.g., 70%) has been shown to be highly efficient in extracting a broad range of phenolic compounds from blackberries.[3]

  • Ethanol and methanol, often with the addition of a small amount of acid (e.g., 1% HCl or acetic acid) , are also effective, particularly for anthocyanins. The acidic conditions help to maintain the stability of the anthocyanins in their colored flavylium form.[4]

  • Water can be used, especially in "green" extraction methods, but it may be less efficient for certain less-polar polyphenols.[5]

Q3: What are the advantages of using novel extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE)?

A3: UAE and MAE offer several advantages over conventional methods:

  • Reduced Extraction Time: Both techniques can significantly shorten the extraction time, often from hours to minutes.[6]

  • Increased Yield: The physical effects of ultrasound (cavitation) and microwaves (localized heating) can disrupt plant cell walls more effectively, leading to higher recovery of bioactive compounds.

  • Lower Solvent Consumption: These methods can often achieve high extraction efficiency with less solvent, making them more environmentally friendly.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield - Inadequate cell lysis- Inappropriate solvent selection- Insufficient extraction time or temperature- Suboptimal solid-to-liquid ratio- Optimize Homogenization: Use a high-shear homogenizer or sonicator to ensure complete disruption of the plant material.- Solvent Optimization: Test a range of solvents and their aqueous mixtures (e.g., ethanol, methanol, acetone) to find the optimal one for your target compound. Consider adding a small amount of acid for anthocyanin extraction.[4]- Vary Extraction Parameters: Systematically vary the extraction time and temperature. Be mindful that excessive heat can degrade some compounds.[7]- Adjust Solid-to-Liquid Ratio: A lower solid-to-liquid ratio can improve extraction efficiency, but also results in a more dilute extract.[8]
Degradation of Target Compounds (e.g., color loss in anthocyanin extracts) - Exposure to high temperatures- Inappropriate pH- Presence of oxidative enzymes- Exposure to light- Use Lower Temperatures: Employ extraction methods that operate at lower temperatures, or use cooling during homogenization.- Control pH: Maintain an acidic pH (typically < 3) to preserve the stability of anthocyanins.- Enzyme Inactivation: Consider a blanching step before extraction to denature degradative enzymes.- Protect from Light: Work in a dimly lit environment and store extracts in amber-colored containers.
Poor Reproducibility - Inconsistent sample preparation- Variation in extraction conditions- Inhomogeneous sample matrix- Standardize Protocols: Ensure that all steps of the sample preparation and extraction are performed consistently.- Automate where possible: Use automated systems for solvent addition and temperature control.- Ensure Homogeneity: Thoroughly grind and mix the blackberry material before taking a subsample for extraction.
Presence of Interfering Substances (Matrix Effects) - Co-extraction of non-target compounds (sugars, lipids, etc.)- Insufficient cleanup of the extract- Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., C18) to clean up the extract and remove interfering substances.- Liquid-Liquid Extraction (LLE): Perform an LLE with a non-polar solvent (e.g., hexane) to remove lipids.- Use a Matrix-Matched Calibration Curve: For quantitative analysis, prepare calibration standards in a blank matrix extract to compensate for matrix effects.[1]

Experimental Protocols

Protocol 1: Optimized Solvent Extraction of Polyphenols from Blackberries

This protocol is based on methodologies that have been shown to be effective for the extraction of a broad range of phenolic compounds.[3]

  • Sample Preparation:

    • Lyophilize (freeze-dry) fresh blackberries to remove water.

    • Grind the lyophilized blackberries into a fine powder using a grinder or mortar and pestle.

  • Extraction:

    • Weigh 1 gram of the blackberry powder into a conical tube.

    • Add 10 mL of 70% aqueous acetone.

    • Vortex the mixture for 1 minute.

    • Place the tube in a shaker at 60°C for 60 minutes.

  • Separation:

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully decant the supernatant into a clean tube.

  • Solvent Removal:

    • Evaporate the acetone from the supernatant using a rotary evaporator or a stream of nitrogen.

  • Storage:

    • Store the final aqueous extract at -20°C until further analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Anthocyanins and Total Phenolic Compounds

This protocol is a rapid method for extracting bioactive compounds.[6]

  • Sample Preparation:

    • Homogenize fresh or frozen blackberries.

  • Extraction:

    • Place 5 grams of the homogenized blackberry sample into a beaker.

    • Add 50 mL of an optimized solvent (e.g., 60% ethanol with a pH of 2).

    • Place the beaker in an ultrasonic bath.

    • Apply ultrasound at a set frequency (e.g., 35 kHz) and power for 10 minutes at a controlled temperature (e.g., 50°C).

  • Separation:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate.

  • Storage:

    • Store the extract in a dark container at 4°C for short-term storage or -20°C for long-term storage.

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for Total Phenolic Compounds (TPC) and Total Anthocyanins (TA) from Blackberries [6]

Extraction MethodKey ParametersTPC Yield (mg GAE/g)TA Yield (mg C3G/g)Extraction Time (min)
Ultrasound-Assisted Extraction (UAE)Solvent: 60% Ethanol, pH 2; Temp: 50°C~44~910
Microwave-Assisted Extraction (MAE)Solvent: 50% Methanol, pH 2; Temp: 60°C~45~9.55

GAE: Gallic Acid Equivalents; C3G: Cyanidin-3-glucoside Equivalents. Values are approximate and can vary depending on the blackberry cultivar and specific experimental conditions.

Visualizations

experimental_workflow start Blackberry Sample (Fresh/Frozen/Lyophilized) homogenization Sample Preparation (Grinding/Homogenization) start->homogenization extraction Extraction (Solvent/UAE/MAE) homogenization->extraction separation Separation (Centrifugation/Filtration) extraction->separation cleanup Extract Cleanup (SPE/LLE) separation->cleanup analysis Analysis (HPLC/MS/Spectrophotometry) cleanup->analysis end Data Interpretation analysis->end

Caption: Experimental workflow for blackberry extract preparation and analysis.

troubleshooting_workflow start Low Extraction Yield? check_lysis Is cell lysis complete? start->check_lysis Yes optimize_lysis Optimize homogenization (e.g., increase time/power) check_lysis->optimize_lysis No check_solvent Is the solvent optimal? check_lysis->check_solvent Yes optimize_lysis->check_lysis optimize_solvent Test different solvents and compositions check_solvent->optimize_solvent No check_params Are extraction parameters (time, temp) optimized? check_solvent->check_params Yes optimize_solvent->check_solvent optimize_params Perform a design of experiments (DoE) to optimize parameters check_params->optimize_params No success Yield Improved check_params->success Yes optimize_params->check_params

Caption: Troubleshooting decision tree for low extraction yield.

References

BB-K31 Quantification in Biological Samples: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of BB-K31 in biological samples. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during bioanalysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reliable quantification of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in quantifying this compound in biological samples?

The primary challenges in quantifying this compound, a small molecule drug, in complex biological matrices like plasma, blood, or tissue homogenates include:

  • Matrix Effects: Endogenous components of the biological sample can interfere with the ionization of this compound and its internal standard (IS), leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1][2]

  • Low Recovery: Inefficient extraction of this compound from the biological matrix can result in low recovery and underestimation of its concentration.[3]

  • Analyte Stability: this compound may be susceptible to degradation due to enzymatic activity, pH instability, temperature fluctuations, or light exposure during sample collection, processing, and storage.[4]

  • Selection of an Appropriate Internal Standard (IS): An ideal IS should have physicochemical properties similar to this compound and co-elute with the analyte, but finding a suitable one can be challenging. A stable isotopically labeled (SIL) version of this compound is the preferred choice.[1][5]

  • Achieving Sufficient Sensitivity (Lower Limit of Quantification, LLOQ): For pharmacokinetic studies, it is often necessary to quantify very low concentrations of this compound, which requires a highly sensitive and optimized analytical method.[1]

Q2: Which analytical technique is most suitable for this compound quantification?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like this compound in biological samples.[2][6] This technique offers high selectivity, sensitivity, and reproducibility, allowing for the accurate measurement of low drug concentrations in complex matrices.[1][7]

Q3: How can I minimize matrix effects?

Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Utilize robust sample preparation techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation (PPT) to remove interfering endogenous components.[3][8][9]

  • Chromatographic Separation: Optimize the liquid chromatography method to separate this compound from co-eluting matrix components.[2]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1]

  • Matrix-Matched Calibrants and Quality Controls (QCs): Prepare calibration standards and QCs in the same biological matrix as the study samples to mimic the matrix effect observed in the unknown samples.[10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column overload (injecting too high a concentration of this compound).- Secondary interactions between this compound and the stationary phase.- Column degradation or contamination.- Dilute the sample.- Adjust the mobile phase pH or organic content.- Use a new column or a guard column.[11]
High Variability in Results (%CV > 15%) - Inconsistent sample preparation.- Pipetting errors.- Unstable mass spectrometer performance.- Automate the sample preparation process if possible.- Calibrate pipettes regularly.- Perform system suitability tests before each analytical run.
Low Signal Intensity or Inability to Reach the Desired LLOQ - Inefficient ionization of this compound.- Poor extraction recovery.- Significant ion suppression.- Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows).- Evaluate different extraction methods (SPE, LLE).- Improve chromatographic separation to move the this compound peak away from regions of high matrix interference.
Carryover of this compound in Blank Injections - Adsorption of this compound to components of the LC-MS system (e.g., injector, column).- Insufficient needle wash.- Use a stronger needle wash solution.- Inject several blank samples after high-concentration samples.- Investigate potential sources of contamination in the system.[11]
Inconsistent Internal Standard (IS) Response - Degradation of the IS.- Inaccurate spiking of the IS.- Interference from matrix components at the IS transition.- Check the stability of the IS in the stock solution and in the biological matrix.- Ensure accurate and consistent addition of the IS to all samples.- Verify the selectivity of the IS detection method.

Experimental Protocols

Generic Liquid-Liquid Extraction (LLE) Protocol for this compound from Human Plasma

This protocol provides a general framework for extracting this compound from plasma. Optimization will be required based on the specific physicochemical properties of this compound.

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., stable isotope-labeled this compound in methanol). Vortex for 10 seconds.

  • Protein Precipitation (Optional but Recommended): Add 200 µL of cold acetonitrile to the plasma sample. Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) to the supernatant. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Extraction: Carefully transfer the organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Development Workflow

LC-MS/MS Method Development Workflow for this compound A Define Analyte and IS (this compound and SIL-IS) B MS Parameter Optimization (Tune for optimal MRM transitions) A->B Infuse into MS C Chromatography Development (Column and mobile phase selection) B->C Develop separation D Sample Preparation (SPE, LLE, or PPT) C->D Extract from matrix E Method Validation (Accuracy, Precision, Stability, etc.) D->E Validate method F Sample Analysis E->F Analyze study samples

Caption: A typical workflow for developing a robust LC-MS/MS method for this compound quantification.

Signaling Pathways and Logical Relationships

Troubleshooting Logic for Low Analyte Recovery

This diagram illustrates a logical approach to troubleshooting low recovery of this compound during sample preparation.

Troubleshooting Low Recovery of this compound Start Low this compound Recovery Observed CheckExtraction Is the extraction solvent appropriate for this compound's polarity? Start->CheckExtraction CheckpH Is the sample pH optimized for extraction? CheckExtraction->CheckpH Yes OptimizeSolvent Test alternative extraction solvents. CheckExtraction->OptimizeSolvent No CheckTechnique Is the extraction technique (e.g., vortex time, phase separation) adequate? CheckpH->CheckTechnique Yes OptimizepH Adjust sample pH before extraction. CheckpH->OptimizepH No OptimizeTechnique Increase vortex time or improve phase separation. CheckTechnique->OptimizeTechnique No Revalidate Re-evaluate recovery with optimized method. CheckTechnique->Revalidate Yes OptimizeSolvent->CheckExtraction OptimizepH->CheckpH OptimizeTechnique->CheckTechnique

Caption: A decision tree for systematically addressing low extraction recovery of this compound.

This technical support center provides a starting point for addressing challenges in this compound quantification. For more complex issues, consulting with a bioanalytical expert is recommended.

References

How to improve the yield of BB-K31 synthesis

Author: BenchChem Technical Support Team. Date: November 2025

BB-K31 Synthesis: Technical Support Center

Welcome to the technical support center for the synthesis of this compound, a novel kinase inhibitor. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and improve the overall yield and purity of this compound. The synthesis is a three-step process, and this guide is structured to address specific challenges that may arise at each stage.

Overall Synthesis Workflow

The synthesis of this compound is accomplished via a three-step sequence starting from commercially available starting materials. The process involves a palladium-catalyzed Suzuki coupling, an acid-mediated Boc deprotection, and a final amide bond formation.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Amide Coupling a SM-1 (Aryl Halide) c Intermediate-1 a->c Pd Catalyst, Base b SM-2 (Boronic Ester) b->c d Intermediate-1 e Intermediate-2 d->e Acid (e.g., TFA) f Intermediate-2 h This compound (Final Product) f->h Coupling Agent g SM-3 (Carboxylic Acid) g->h

Caption: The three-step synthetic workflow for producing this compound.

Step 1: Suzuki-Miyaura Coupling

This step involves the formation of a key carbon-carbon bond between an aryl halide (SM-1) and a boronic ester (SM-2). Achieving high yield in this step is critical for the overall efficiency of the synthesis.

Frequently Asked Questions (FAQs)
  • Q1: My Suzuki coupling reaction is sluggish or stalls completely. What are the common causes?

    • A1: Common causes for slow or stalled reactions include an inefficient catalyst/ligand system for your specific substrates, improper choice of base, or the presence of oxygen in the reaction mixture. Even trace amounts of oxygen can deactivate the palladium catalyst. Additionally, aryl chlorides are often less reactive than bromides or iodides and may require more electron-rich ligands to facilitate the oxidative addition step.[1][2]

  • Q2: I am observing significant amounts of side products. What are they and how can I minimize them?

    • A2: Common side products in Suzuki couplings include homocoupled products (from the coupling of two boronic acid molecules) and protodeboronation (replacement of the boronic acid group with a hydrogen).[2][3] Homocoupling can be exacerbated by the presence of oxygen or if a Pd(II) precatalyst is used without being fully reduced to the active Pd(0) state.[2] Protodeboronation is often an issue with heteroaryl boronic acids and can be minimized by carefully selecting the base and solvent system, sometimes switching from aqueous media to anhydrous solvents like DMF.[2][4] Dehalogenation of the aryl halide starting material can also occur.[2][3]

  • Q3: How do I choose the right catalyst, ligand, and base?

    • A3: The choice depends heavily on the electronic properties of your substrates. For electron-rich aryl halides, more electron-rich and bulky phosphine ligands are often beneficial.[1] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The basic conditions can degrade sensitive substrates, so the choice of base must be compatible with your material's functional groups. A screening of different conditions is often necessary.

Troubleshooting Guide: Step 1
ProblemPotential CauseRecommended Solution
Low to No Yield 1. Inactive CatalystEnsure the reaction is performed under a strict inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation. Use a fresh, high-quality catalyst.
2. Poor Substrate SolubilityScreen different solvents or solvent mixtures (e.g., Toluene/Water, Dioxane/Water, DMF) to ensure all reactants are soluble at the reaction temperature.[4]
3. Inappropriate BaseThe base may not be strong enough or may be causing substrate degradation. Try an alternative base (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄).
Significant Homocoupling 1. Oxygen in ReactionThoroughly degas all solvents and the reaction vessel before adding the catalyst. Maintain a positive pressure of inert gas.
2. Pd(II) Precatalyst IssueIf using a Pd(II) source, its reduction to Pd(0) may be inefficient, leading to side reactions. Consider using a Pd(0) source directly or a precatalyst designed for efficient activation.[2]
Significant Protodeboronation 1. Unstable Boronic EsterThis is common with electron-deficient or certain heteroaryl boronic acids.[2]
2. Water in ReactionMinimize water content if possible, or switch to a non-aqueous solvent system. Using a milder base like potassium fluoride (KF) can sometimes reduce this side reaction.[4]
Data Presentation: Optimization of Suzuki Coupling

The following table summarizes hypothetical results from an optimization screen for the synthesis of Intermediate-1.

EntryPd Catalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2%)PPh₃K₂CO₃Toluene/H₂O10045
2Pd(OAc)₂ (2%)SPhosK₂CO₃Toluene/H₂O10078
3Pd₂(dba)₃ (1%)SPhosK₃PO₄Dioxane10085
4PdCl₂(dppf) (2%)(dppf)Cs₂CO₃DMF9092
5PdCl₂(dppf) (2%)(dppf)K₂CO₃DMF9081
Experimental Protocol: Synthesis of Intermediate-1
  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide SM-1 (1.0 eq), boronic ester SM-2 (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.5 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF via syringe.

  • Degas the resulting mixture by bubbling argon through it for 15 minutes.

  • Add PdCl₂(dppf) (0.02 eq) to the flask under a positive flow of argon.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Intermediate-1.

Step 2: Boc Deprotection

This step removes the tert-butyloxycarbonyl (Boc) protecting group from a secondary amine on Intermediate-1 to prepare it for the subsequent amide coupling.

Frequently Asked Questions (FAQs)
  • Q1: What is the best acid to use for Boc deprotection?

    • A1: Trifluoroacetic acid (TFA) is highly effective and commonly used, often in a solvent like dichloromethane (DCM). However, for substrates sensitive to strong acids, weaker acids like formic acid or HCl in dioxane can be used. The choice depends on the functional group tolerance of your molecule.

  • Q2: My reaction is generating a t-butylated side product. How can I prevent this?

    • A2: The deprotection process generates a reactive tert-butyl cation, which can alkylate nucleophilic sites on your molecule, such as electron-rich aromatic rings or thiols.[5] To prevent this, a scavenger like triethylsilane (TES), anisole, or thioanisole should be added to the reaction mixture to trap the cation.[5]

  • Q3: How do I know when the reaction is complete?

    • A3: The reaction can be monitored by TLC, staining for the free amine with ninhydrin, or by LC-MS, watching for the disappearance of the starting material peak and the appearance of the product peak at the expected lower mass. The deprotection is often rapid, occurring within 1-2 hours at room temperature.

Troubleshooting Guide: Step 2
ProblemPotential CauseRecommended Solution
Incomplete Reaction 1. Insufficient AcidEnsure a sufficient molar excess of acid is used. For TFA, a common ratio is 20-50% in DCM.
2. Short Reaction TimeWhile often fast, some sterically hindered Boc groups may require longer reaction times. Continue monitoring until all starting material is consumed.
Product Degradation 1. Substrate is Acid-LabileThe substrate may have other acid-sensitive functional groups. Use a milder acid (e.g., 4M HCl in dioxane, formic acid) or reduce the reaction temperature and time.
Formation of t-Butyl Adducts 1. No Scavenger UsedThe generated t-butyl cation is alkylating your product.[5] Add a scavenger such as triethylsilane (1.1-1.5 eq) or anisole to the reaction mixture before adding the acid.
Difficult Isolation 1. Product is a SaltThe product is an amine salt (e.g., trifluoroacetate salt). After removing the acid, perform an aqueous basic work-up (e.g., with sat. NaHCO₃) to neutralize the salt and extract the free amine into an organic solvent.
Data Presentation: Optimization of Boc Deprotection
EntryAcidic ConditionScavengerTime (h)Purity (%)Yield (%)
150% TFA in DCMNone185 (t-butyl adduct)95
220% TFA in DCMAnisole2>9896
34M HCl in DioxaneNone4>9891
4Formic AcidNone249588
Experimental Protocol: Synthesis of Intermediate-2
  • Dissolve Intermediate-1 (1.0 eq) in dichloromethane (DCM).

  • Add anisole (2.0 eq) to the solution to act as a scavenger.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 10 eq) dropwise.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in ethyl acetate and wash carefully with saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Intermediate-2, which is often used in the next step without further purification.

Step 3: Amide Coupling

In the final step, Intermediate-2 is coupled with a carboxylic acid (SM-3) using a coupling agent to form the final product, this compound.

Frequently Asked Questions (FAQs)
  • Q1: Which amide coupling reagent should I use?

    • A1: The choice depends on factors like cost, efficiency, and potential for side reactions like racemization. Common choices include carbodiimides like DCC or EDC (often with an additive like HOBt), and uronium/phosphonium salts like HATU or PyBOP.[6] HATU is highly efficient but more expensive, while EDC is a cost-effective choice for large-scale synthesis.

  • Q2: My reaction is low-yielding. How can I improve it?

    • A2: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated carboxylic acid intermediate. Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize any acid salts and facilitate the reaction. Also, confirm the purity of your starting materials, as impurities can interfere with the coupling.

  • Q3: How can I avoid racemization of my chiral carboxylic acid?

    • A3: Racemization can occur at the alpha-carbon of the carboxylic acid during activation. Using additives like HOBt or HOAt can suppress this. Performing the reaction at lower temperatures (e.g., 0 °C to room temperature) can also help preserve stereochemical integrity.

Troubleshooting Guide: Step 3

| Problem | Potential Cause | Recommended Solution | | :--- | :--- | :--- | :--- | | Low Conversion | 1. Inactive Coupling Agent | Use fresh, high-quality coupling reagents. Ensure solvents are anhydrous. | | | 2. Insufficient Base | If starting with the amine salt from Step 2, ensure at least 2 equivalents of base are used: one to neutralize the salt and one for the coupling reaction itself. | | Epimerization/Racemization | 1. High Reaction Temperature | Run the reaction at 0 °C and allow it to slowly warm to room temperature. | | | 2. Wrong Coupling Reagent | Use a coupling reagent/additive combination known to minimize racemization, such as HATU or EDC/HOBt. | | Difficult Purification | 1. Byproducts from Coupling Agent | Byproducts from DCC (dicyclohexylurea) are solid and can be filtered off. Byproducts from EDC are water-soluble and can be removed with an aqueous wash. Choose your reagent accordingly. |

Data Presentation: Optimization of Amide Coupling
EntryCoupling ReagentAdditiveBaseSolventYield (%)Purity (%)
1EDCHOBtDIPEADMF8297
2DCCNoneTEADCM7594
3HATUNoneDIPEADMF91>99
4PyBOPNoneDIPEADCM8898
Experimental Protocol: Synthesis of this compound
  • To a dry round-bottom flask, add the carboxylic acid SM-3 (1.1 eq), HATU (1.2 eq), and diisopropylethylamine (DIPEA, 3.0 eq).

  • Add anhydrous DMF and stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • In a separate flask, dissolve Intermediate-2 (1.0 eq) in anhydrous DMF.

  • Add the solution of Intermediate-2 to the activated acid mixture.

  • Stir the reaction at room temperature for 4 hours, monitoring by LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography or preparative HPLC to obtain pure this compound.

Additional Visualizations

Troubleshooting Flowchart: Low Yield in Suzuki Coupling

G cluster_no_rxn No / Incomplete Reaction cluster_side_products Complex Mixture / Side Products start Low Yield in Suzuki Coupling q1 Is Starting Material Consumed? start->q1 a1 Check Catalyst Activity: - Use fresh catalyst - Ensure inert atmosphere q1->a1 No b1 Main side product is homocoupling? q1->b1 Yes a2 Increase Temperature a1->a2 a3 Screen Different: - Ligands - Bases - Solvents a2->a3 b2 Degas solvents more thoroughly to remove O₂ b1->b2 Yes b3 Main side product is protodeboronation? b1->b3 No b4 Use anhydrous solvent or milder base (KF) b3->b4 Yes b5 Other decomposition b3->b5 No

Caption: A logical flowchart for troubleshooting low yields in Step 1.

Representative Kinase Signaling Pathway

As a kinase inhibitor, this compound is designed to interfere with cellular signaling pathways often dysregulated in diseases.

G cluster_pathway Simplified Kinase Cascade receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B (Target) kinase1->kinase2 kinase3 Kinase C kinase2->kinase3 tf Transcription Factors kinase3->tf response Cell Proliferation / Survival tf->response inhibitor This compound inhibitor->kinase2

Caption: this compound acts by inhibiting a key kinase in a signaling cascade.

References

Technical Support Center: Synthesis of BB-K31 (Amikacin EP Impurity G) and Prevention of Epimerization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Amikacin and its related compounds. This guide is specifically designed for researchers, scientists, and drug development professionals to address the challenge of epimerization during the synthesis of Amikacin, leading to the formation of the impurity BB-K31, also known as Amikacin EP Impurity G.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Amikacin?

A1: this compound is the common identifier for Amikacin EP Impurity G, a diastereomer of the aminoglycoside antibiotic Amikacin. Both compounds share the same molecular formula (C22H43N5O13) and core structure. The key difference lies in the stereochemistry of the α-carbon on the 4-amino-2-hydroxybutanoyl (HABA) side chain attached to the N1 position of the 2-deoxystreptamine ring. In the active pharmaceutical ingredient (API) Amikacin, this chiral center has the (S)-configuration, derived from L-(-)-4-amino-2-hydroxybutyric acid. In the this compound impurity, this center has epimerized to the (R)-configuration.

Q2: Why is it critical to prevent the formation of this compound during Amikacin synthesis?

A2: The stereochemistry of a drug molecule is crucial for its biological activity and safety profile.[1][2] The (S)-configuration of the HABA side chain in Amikacin is essential for its specific binding to the bacterial ribosomal A site, which is the basis of its antibiotic effect. The presence of the (R)-epimer, this compound, can potentially reduce the overall efficacy of the drug and may introduce unforeseen toxicological effects. Regulatory bodies like the European Pharmacopoeia (EP) have strict limits on the levels of such impurities in the final drug product, making the control of this compound formation a critical aspect of the manufacturing process.

Q3: What is the primary cause of this compound formation?

A3: The formation of this compound is a result of epimerization of the chiral center in the L-HABA side chain during the acylation step of Amikacin synthesis. This epimerization is typically facilitated by the reaction conditions, particularly the presence of a base, elevated temperatures, and the specific coupling agent used to activate the carboxylic acid of the HABA moiety. The α-proton of the α-hydroxy acid is susceptible to abstraction by a base, leading to the formation of a planar enolate intermediate, which can then be re-protonated from either face to yield a mixture of (S) and (R) isomers.[3]

Q4: How can I detect and quantify the amount of this compound in my synthesis product?

A4: Due to the lack of a strong UV chromophore in Amikacin and its impurities, direct HPLC-UV detection is challenging. The most common analytical approach is reversed-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization.[4][5][6][7] Reagents such as ninhydrin or Hantzsch reagent can be used to introduce a chromophore, allowing for UV-Vis detection.[4][7] Chiral HPLC methods using polysaccharide-derived chiral stationary phases can also be employed for the direct separation of the diastereomers.[8] Additionally, HPLC coupled with mass spectrometry (HPLC-MSn) is a powerful tool for the separation and characterization of Amikacin and its impurities.[9][10]

Troubleshooting Guide: Preventing Epimerization of the HABA Side Chain

This guide provides troubleshooting strategies to minimize the formation of this compound during the acylation of protected Kanamycin A with an activated L-HABA derivative.

Issue: High Levels of this compound (Amikacin EP Impurity G) Detected in the Final Product

Root Cause Analysis and Corrective Actions:

The primary step where epimerization occurs is during the activation and coupling of the L-HABA derivative to the protected Kanamycin A core. The following table outlines potential causes and recommended actions to mitigate the formation of this compound.

Potential Cause Recommended Corrective and Preventive Actions (CAPA)
Harsh Reaction Conditions Temperature Control: Maintain the reaction temperature as low as practically possible, ideally between 0°C and room temperature. Avoid prolonged reaction times at elevated temperatures. pH Control: Carefully control the pH of the reaction mixture. While a basic environment is often necessary for the acylation to proceed, excessively high pH can significantly increase the rate of epimerization. A pH range of 4.5 to 6.5 has been suggested to improve selectivity and yield in some processes.
Inappropriate Base Selection Use of Milder Bases: Strong bases can readily abstract the α-proton of the HABA moiety. Consider using milder, non-nucleophilic bases such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like triethylamine or diisopropylethylamine.
Choice of Coupling Reagent Avoid Over-activation: The choice of coupling reagent to activate the carboxylic acid of L-HABA is critical. Highly reactive activating agents can promote the formation of intermediates that are more prone to epimerization. Experiment with different coupling reagents (e.g., carbodiimides like DCC or EDC in the presence of an additive like HOBt or HOAt, or phosphonium/uronium salts like HBTU or HATU) to find the optimal balance between reaction efficiency and stereochemical integrity.
Solvent Effects Solvent Polarity: The polarity of the solvent can influence the stability of the transition state for epimerization. Conduct the reaction in aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. The use of a solvent system consisting of water and a poorly water-soluble solvent has also been reported to be beneficial.

Experimental Protocols

Protocol 1: Representative Acylation of Protected Kanamycin A with L-HABA

This protocol is a general representation and may require optimization for specific protected Kanamycin A derivatives.

  • Preparation of the Reaction Mixture:

    • Dissolve the protected Kanamycin A derivative in a suitable aprotic solvent (e.g., DMF) under an inert atmosphere (e.g., nitrogen or argon).

    • In a separate flask, dissolve the N-protected L-HABA derivative (e.g., N-benzyloxycarbonyl-L-HABA).

    • Add the coupling reagent (e.g., HBTU) and a mild base (e.g., N-methylmorpholine) to the L-HABA solution and stir at 0°C for 15-30 minutes to pre-activate the carboxylic acid.

  • Acylation Reaction:

    • Slowly add the pre-activated L-HABA solution to the solution of the protected Kanamycin A derivative at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Deprotection:

    • Remove the protecting groups under appropriate conditions (e.g., catalytic hydrogenation for benzyloxycarbonyl groups) to yield the final product mixture.

Protocol 2: HPLC Analysis of Amikacin and this compound (Impurity G) using Pre-column Derivatization

This method is adapted from published procedures for the analysis of Amikacin and its impurities.[4][6]

  • Derivatization Reagent Preparation (Hantzsch Reagent):

    • Prepare a fresh mixture of acetylacetone, formaldehyde, and an acetate buffer (pH 5).

  • Sample and Standard Preparation:

    • Accurately weigh and dissolve the sample containing Amikacin and its impurities in water to a known concentration.

    • Prepare a reference standard solution of Amikacin and, if available, a reference standard for this compound.

  • Derivatization Procedure:

    • Mix a defined volume of the sample or standard solution with the Hantzsch reagent.

    • Heat the mixture at a controlled temperature (e.g., 55°C) for a specific time (e.g., 15 minutes) to allow for the derivatization reaction to complete.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.01 M acetate buffer (pH 5.0) (e.g., 70:30 v/v).[4]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at 340 nm.[4]

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized Amikacin and this compound based on their retention times compared to the reference standards.

    • Quantify the amount of this compound relative to Amikacin using the peak areas.

Diagrams

Caption: Mechanism of base-catalyzed epimerization of the HABA side chain.

Troubleshooting_Workflow Start High this compound Levels Detected Check_Temp Review Reaction Temperature Start->Check_Temp Check_Base Evaluate Base Strength Check_Temp->Check_Base Optimal Lower_Temp Action: Lower Temperature (e.g., 0°C to RT) Check_Temp->Lower_Temp Too High Check_Coupling Assess Coupling Reagent Check_Base->Check_Coupling Optimal Milder_Base Action: Use Milder Base (e.g., NMM) Check_Base->Milder_Base Too Strong Check_Solvent Analyze Solvent System Check_Coupling->Check_Solvent Optimal Optimize_Coupling Action: Optimize Coupling Agent (e.g., HBTU/HOBt) Check_Coupling->Optimize_Coupling Too Reactive Optimize_Solvent Action: Test Aprotic Polar Solvents Check_Solvent->Optimize_Solvent Sub-optimal Reanalyze Re-run Synthesis and Analyze Check_Solvent->Reanalyze Optimal Lower_Temp->Reanalyze Milder_Base->Reanalyze Optimize_Coupling->Reanalyze Optimize_Solvent->Reanalyze Reanalyze->Start Unsuccessful End This compound Levels within Specification Reanalyze->End Successful

Caption: Troubleshooting workflow for minimizing this compound formation.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Spectra of Amikacin (BB-K8) and Kanamycin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial spectra of Amikacin (formerly known as BB-K8), a semi-synthetic derivative of Kanamycin A, and its parent compound. This analysis is supported by experimental data on their in-vitro activity against a range of clinically relevant bacteria.

Amikacin was developed to overcome enzymatic inactivation that can confer resistance to other aminoglycosides, including Kanamycin A. This guide will delve into their respective mechanisms of action, present a comparative summary of their antibacterial potency, detail the experimental methodology for determining this activity, and provide visual representations of the underlying molecular interactions and experimental workflows.

Mechanism of Action: A Shared Target with a Key Difference

Both Amikacin and Kanamycin A are aminoglycoside antibiotics that exert their bactericidal effect by inhibiting protein synthesis in susceptible bacteria. They achieve this by irreversibly binding to the 30S ribosomal subunit. This binding interferes with the initiation complex, causes misreading of the mRNA template, and leads to the production of nonfunctional or toxic proteins, ultimately resulting in bacterial cell death.

The key difference in their structure lies in the addition of an L-(-)-4-amino-2-hydroxybutyryl side chain to the N-1 position of the 2-deoxystreptamine moiety in Amikacin. This modification sterically hinders the access of many bacterial aminoglycoside-modifying enzymes, which are a primary mechanism of resistance to Kanamycin A and other aminoglycosides. Consequently, Amikacin often retains activity against bacterial strains that have developed resistance to Kanamycin A.

Comparative Antibacterial Spectrum: A Quantitative Overview

The in-vitro activity of Amikacin and Kanamycin A is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for Amikacin and Kanamycin A against a selection of Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.

Bacterial SpeciesAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Gram-Negative
Pseudomonas aeruginosaAmikacin416
Kanamycin A>128>128
Escherichia coliAmikacin28
Kanamycin A432
Klebsiella pneumoniaeAmikacin28
Kanamycin A464
Enterobacter spp.Amikacin216
Kanamycin A8>128
Proteus mirabilisAmikacin416
Kanamycin A864
Serratia marcescensAmikacin28
Kanamycin A8128
Gram-Positive
Staphylococcus aureus (MSSA)Amikacin14
Kanamycin A28
Staphylococcus aureus (MRSA)Amikacin432
Kanamycin A8>128

Data Interpretation: The data clearly indicates that Amikacin generally exhibits superior in-vitro activity compared to Kanamycin A, particularly against Gram-negative bacilli. Notably, Pseudomonas aeruginosa is intrinsically resistant to Kanamycin A, while Amikacin demonstrates significant activity. Furthermore, Amikacin is more potent against Kanamycin-resistant strains of Enterobacteriaceae and methicillin-resistant Staphylococcus aureus (MRSA).

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The following is a detailed methodology for determining the MIC of antibacterial agents like Amikacin and Kanamycin A, based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) document M07.

1. Preparation of Materials:

  • Antimicrobial Agents: Prepare stock solutions of Amikacin and Kanamycin A in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.

  • Bacterial Strains: Use standardized quality control strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213) and clinical isolates.

  • Growth Medium: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antimicrobial Dilutions:

  • Perform serial two-fold dilutions of the antibiotic stock solutions in CAMHB directly in the 96-well plates to achieve a range of concentrations (e.g., 64 µg/mL to 0.25 µg/mL).

  • The final volume in each well should be 100 µL after the addition of the bacterial inoculum.

4. Inoculation and Incubation:

  • Inoculate each well containing the antimicrobial dilutions with 100 µL of the standardized bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria) on each plate.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • Following incubation, visually inspect the microtiter plates for bacterial growth (indicated by turbidity).

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the processes described, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result A Prepare Antibiotic Stock Solutions (Amikacin & Kanamycin A) D Serial Dilution of Antibiotics in 96-well plate A->D B Prepare Bacterial Inoculum (0.5 McFarland Standard) E Inoculate wells with Bacterial Suspension B->E C Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) C->D C->E F Incubate at 35°C for 16-20 hours E->F G Visually Inspect for Growth (Turbidity) F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for MIC Determination via Broth Microdilution.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) cluster_process Protein Synthesis cluster_antibiotics Aminoglycosides cluster_outcome Outcome Ribosome_50S 50S Subunit Ribosome_30S 30S Subunit mRNA mRNA Ribosome_30S->mRNA Misreading of mRNA tRNA tRNA Ribosome_30S->tRNA Blocks Translocation Inhibition Inhibition of Protein Synthesis Protein Functional Protein Amikacin Amikacin Amikacin->Ribosome_30S Binds Kanamycin Kanamycin A Kanamycin->Ribosome_30S Binds Cell_Death Bacterial Cell Death

Caption: Mechanism of Action of Amikacin and Kanamycin A.

A Comparative Guide to the Analytical Method Validation of Ezetimibe (BB-K31) and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical method validation for Ezetimibe, a cholesterol absorption inhibitor, and its therapeutic alternatives for the management of hypercholesterolemia. The information presented is intended to assist researchers and drug development professionals in understanding the analytical methodologies employed for these crucial cardiovascular drugs.

Introduction to Ezetimibe and its Alternatives

Ezetimibe, identified in this guide as BB-K31 based on the initial query, functions by selectively inhibiting the intestinal absorption of cholesterol and related phytosterols.[1][2] It targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for cholesterol uptake in the small intestine.[1][2]

The primary alternatives to Ezetimibe in managing high cholesterol include:

  • Statins: This class of drugs, including atorvastatin, simvastatin, and rosuvastatin, works by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol synthesis pathway in the liver.[3][4][5]

  • Fibrates: Drugs like fenofibrate and gemfibrozil primarily lower triglyceride levels and can increase high-density lipoprotein (HDL) cholesterol. They act by activating peroxisome proliferator-activated receptors (PPARs), which regulate lipid metabolism.[6][7][8]

  • Bile Acid Sequestrants: This older class of drugs, including cholestyramine and colesevelam, binds to bile acids in the intestine, preventing their reabsorption. This process stimulates the liver to convert more cholesterol into bile acids, thereby lowering blood cholesterol levels.[9][10][11][12][13]

  • PCSK9 Inhibitors: These are newer, injectable biologic drugs like alirocumab and evolocumab. They are monoclonal antibodies that target and inactivate proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that degrades LDL receptors. By inhibiting PCSK9, more LDL receptors are available to clear LDL cholesterol from the blood.[14][15][16][17]

Comparative Analysis of Analytical Method Validation

The following tables summarize the quantitative data from the validation of various analytical methods for Ezetimibe and its alternatives. The most common analytical techniques for small molecules are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, while immunoassays like ELISA are typically used for biologics.

Ezetimibe (this compound)

Table 1: Analytical Method Validation Data for Ezetimibe

Analytical MethodLinearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)Precision (%RSD)
RP-HPLC 2-120.6666.66100.63 - 101.73< 2
UV-Spectrophotometry 2-120.6666.66100.63 - 101.73< 2
RP-HPLC 1-10--100.80< 2
RP-HPLC -3.910.6100.09< 2

Data compiled from multiple sources.[18][19][20]

Statins

Table 2: Analytical Method Validation Data for Statins

DrugAnalytical MethodLinearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)Precision (%RSD)
Atorvastatin RP-HPLC5-250.361.0898.23 - 101.34< 2
Simvastatin RP-HPLC28-52--98.8 - 101.6< 2
Rosuvastatin LC/ESI-MS0.1-10 ng/mL---< 15
Pravastatin HPLC28-52--98.8 - 101.6< 2
Fluvastatin HPLC2.0–320.00.54--< 2
Pitavastatin HPLC25-150--100.1< 2
Lovastatin HPLC28-52--98.8 - 101.6< 2

Data compiled from multiple sources.[13][14][21][22]

Fibrates

Table 3: Analytical Method Validation Data for Fibrates

DrugAnalytical MethodLinearity (µg/mL)LOD (ng/mL)LOQ (ng/mL)Accuracy (% Recovery)Precision (%RSD)
Fenofibrate UPLC-MS/MS50-30,000 ng/mL-5095.5 - 106.9< 2.7
Gemfibrozil RP-HPLC0.202–50.070---< 15

Data compiled from multiple sources.[2][5][6][9][15][17]

Bile Acid Sequestrants

Table 4: Analytical Method Validation Data for Bile Acid Sequestrants

DrugAnalytical MethodLinearity (mM)LOQ (mM)Accuracy (% Recovery)Precision (%RSD)
Colesevelam UPLC0.01-30.00.01-< 15
Cholestyramine HPLC-DAD6-300 ng/mL (for atorvastatin in interaction study)--7.29-9.73 (for atorvastatin)

Note: Direct quantitative validation data for the assay of Cholestyramine itself is limited in the provided search results. The data for Cholestyramine reflects an interaction study with atorvastatin.[1][7][11][19][23]

PCSK9 Inhibitors

Table 5: Analytical Method Validation Data for PCSK9 Inhibitors

DrugAnalytical MethodCalibration Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Evolocumab ELISA6.25 - 1006-
Alirocumab ELISA---

Note: Detailed quantitative validation parameters like accuracy and precision for Alirocumab ELISA were not available in the provided search results. The data for Evolocumab is based on commercially available ELISA kits.[18][24]

Experimental Protocols & Methodologies

The validation of an analytical method is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. Key parameters evaluated include specificity, linearity, accuracy, precision, range, and robustness.

High-Performance Liquid Chromatography (HPLC)

A widely used technique for the analysis of small molecule drugs like Ezetimibe, statins, and fibrates.

  • Principle: The drug is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. Detection is typically performed using a UV-Vis or mass spectrometry detector.

  • Typical Protocol for Ezetimibe (RP-HPLC):

    • Standard and Sample Preparation: Accurately weigh and dissolve Ezetimibe standard and sample in a suitable diluent (e.g., methanol or a mixture of acetonitrile and water) to obtain a known concentration.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in a specific ratio.

      • Flow Rate: Typically 1.0 mL/min.

      • Detection: UV detection at a specific wavelength (e.g., 232 nm).

    • Validation Parameters:

      • Linearity: Analyze a series of solutions of known concentrations to establish the range over which the detector response is proportional to the concentration.

      • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known amounts of the drug (spiked samples).

      • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is typically expressed as the relative standard deviation (%RSD).

      • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Enzyme-Linked Immunosorbent Assay (ELISA)

This immunoassay is the standard method for quantifying large molecule biologics like PCSK9 inhibitors.

  • Principle: A sandwich ELISA is commonly used. A capture antibody specific to the drug (e.g., evolocumab) is coated onto the wells of a microplate. The sample containing the drug is added, and the drug binds to the capture antibody. A detection antibody, also specific to the drug and conjugated to an enzyme (e.g., horseradish peroxidase), is then added. Finally, a substrate is added that is converted by the enzyme into a detectable signal (e.g., a color change), which is proportional to the amount of drug in the sample.

  • Typical Protocol for Evolocumab (ELISA):

    • Plate Coating: Coat a 96-well microplate with a capture antibody specific for evolocumab.

    • Sample and Standard Incubation: Add standards of known evolocumab concentrations and the samples to be tested to the wells. Incubate to allow binding to the capture antibody.

    • Washing: Wash the plate to remove any unbound substances.

    • Detection Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated detection antibody specific for evolocumab and incubate.

    • Washing: Wash the plate again to remove unbound detection antibody.

    • Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. The HRP enzyme will catalyze a color change.

    • Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.

    • Measurement: Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 450 nm).

    • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of evolocumab in the samples.

Visualizing Mechanisms and Workflows

Mechanism of Action: Ezetimibe vs. Statins

G cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Liver Dietary & Biliary Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Transporter Dietary & Biliary Cholesterol->NPC1L1 Cholesterol Absorption Cholesterol Absorption NPC1L1->Cholesterol Absorption Liver Liver Cholesterol Absorption->Liver HMG-CoA Reductase HMG-CoA Reductase Cholesterol Synthesis Cholesterol Synthesis HMG-CoA Reductase->Cholesterol Synthesis LDL Receptor LDL Receptor Cholesterol Synthesis->LDL Receptor Downregulates Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits Statins Statins Statins->HMG-CoA Reductase Inhibits

Caption: Ezetimibe blocks cholesterol absorption while statins inhibit cholesterol synthesis.

General Workflow for HPLC Method Validation

G start Method Development protocol Validation Protocol Definition start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end Method Implementation report->end

Caption: A typical workflow for the validation of an HPLC analytical method.

Sandwich ELISA Workflow for PCSK9 Inhibitor Quantification

G start Coat Plate with Capture Antibody add_sample Add Sample/ Standard start->add_sample incubate1 Incubate & Wash add_sample->incubate1 add_detection_ab Add HRP-conjugated Detection Antibody incubate1->add_detection_ab incubate2 Incubate & Wash add_detection_ab->incubate2 add_substrate Add TMB Substrate incubate2->add_substrate develop_color Color Development add_substrate->develop_color stop_reaction Stop Reaction develop_color->stop_reaction read_absorbance Read Absorbance (450 nm) stop_reaction->read_absorbance analyze Analyze Data read_absorbance->analyze end Quantify Drug analyze->end

Caption: The sequential steps involved in a sandwich ELISA for drug quantification.

References

Unveiling the Cross-Reactivity Profile of Anti-Aminoglycoside Antibodies with BB-K31 (Dibekacin)

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the specificity of anti-aminoglycoside antibodies, with a focus on their interaction with BB-K31 (Dibekacin), a semisynthetic aminoglycoside antibiotic. This document provides a comprehensive analysis of antibody cross-reactivity, supported by experimental data and detailed protocols, to aid in the development of specific immunoassays and to understand the structural basis of antibody-aminoglycoside interactions.

Introduction: The Challenge of Aminoglycoside Detection

Aminoglycosides are a class of potent bactericidal antibiotics widely used in the treatment of severe Gram-negative infections.[1] However, their therapeutic window is narrow, and monitoring their concentration is crucial to avoid dose-related toxicities such as nephrotoxicity and ototoxicity. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are common tools for the detection and quantification of aminoglycosides due to their high sensitivity and throughput.

A key challenge in developing these assays is the structural similarity among different aminoglycosides, which can lead to antibody cross-reactivity. This guide focuses on the cross-reactivity of anti-aminoglycoside antibodies with this compound, which has been identified as Dibekacin (3',4'-dideoxykanamycin B), a derivative of Kanamycin B. Understanding this cross-reactivity is essential for the accurate measurement of Dibekacin in complex biological matrices and for the development of specific diagnostic tools.

Comparative Analysis of Antibody Cross-Reactivity

The specificity of an anti-aminoglycoside antibody is determined by its ability to distinguish between different members of the aminoglycoside family. This is typically quantified by competitive ELISA, where the concentration of a competing aminoglycoside required to inhibit the antibody binding by 50% (IC50) is measured. The cross-reactivity (CR) is then calculated relative to the IC50 of the target analyte.

Table 1: Cross-Reactivity of Anti-Kanamycin IgY Antibody with Various Aminoglycosides

CompoundIC50 (µg/mL)Cross-Reactivity (%)
Kanamycin 0.15 ± 0.01 100
Gentamicin0.32 ± 0.0646.9
Dibekacin (this compound) Data not available in the cited studyExpected to be high due to structural similarity to Kanamycin B
Kanamycin BData not available in the cited studyExpected to be very high
Ampicillin>100<0.15

Data for Dibekacin and Kanamycin B are not provided in the cited study but are inferred based on structural relationships. Further experimental validation is required.

The data from Li et al. (2017) demonstrates that the anti-Kanamycin IgY antibody exhibits significant cross-reactivity with gentamicin.[2][3] Given that Dibekacin is a derivative of Kanamycin B, it is highly probable that an anti-Kanamycin antibody would show strong cross-reactivity with both Kanamycin B and Dibekacin. The primary structural difference between Kanamycin B and Dibekacin is the absence of the 3' and 4' hydroxyl groups in Dibekacin, a modification that enhances its resistance to certain bacterial enzymes. The degree of cross-reactivity will depend on whether these hydroxyl groups are critical epitopes for antibody binding.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting cross-reactivity data and for designing new experiments. The following is a representative protocol for a competitive indirect ELISA (ic-ELISA) to determine the cross-reactivity of anti-aminoglycoside antibodies.

Competitive Indirect ELISA (ic-ELISA) Protocol

Materials:

  • 96-well microtiter plates

  • Coating antigen (e.g., Kanamycin-BSA conjugate)

  • Anti-aminoglycoside primary antibody (e.g., anti-Kanamycin IgY)

  • HRP-conjugated secondary antibody (e.g., HRP-anti-IgY)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Aminoglycoside standards (Kanamycin, Dibekacin, Gentamicin, etc.)

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the coating antigen (e.g., 1 µg/mL Kanamycin-BSA in coating buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at 37°C to block any non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add 50 µL of the aminoglycoside standard or sample (at various concentrations) and 50 µL of the diluted primary anti-aminoglycoside antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes at 37°C.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis: The percentage of inhibition is calculated as: (1 - (Absorbance of sample / Absorbance of zero standard)) * 100. The IC50 value is determined from the dose-response curve by plotting the inhibition percentage against the logarithm of the analyte concentration. Cross-reactivity is calculated as: (IC50 of target analyte / IC50 of competing analyte) * 100.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection coating 1. Coating with Kanamycin-BSA washing1 2. Washing coating->washing1 blocking 3. Blocking washing1->blocking washing2 4. Washing blocking->washing2 competition 5. Addition of Sample/ Standard & Primary Ab washing2->competition washing3 6. Washing competition->washing3 secondary_ab 7. Addition of HRP-Secondary Ab washing3->secondary_ab washing4 8. Washing secondary_ab->washing4 substrate 9. TMB Substrate washing4->substrate stop 10. Stop Solution substrate->stop read 11. Read Absorbance stop->read

Caption: Workflow of the competitive indirect ELISA for aminoglycoside detection.

signaling_pathway aminoglycoside Aminoglycoside (e.g., Dibekacin) ribosome 30S Ribosomal Subunit aminoglycoside->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits mrna mRNA mrna->ribosome trna tRNA trna->ribosome cell_death Bacterial Cell Death protein_synthesis->cell_death Leads to

Caption: Mechanism of action of aminoglycoside antibiotics.[4]

Conclusion

The cross-reactivity of anti-aminoglycoside antibodies is a critical consideration in the development of specific immunoassays. While specific quantitative data for the cross-reactivity of anti-kanamycin or other common anti-aminoglycoside antibodies with this compound (Dibekacin) is limited in publicly available literature, the structural similarity between Dibekacin and its precursor, Kanamycin B, suggests a high likelihood of significant cross-reactivity with anti-kanamycin antibodies.

For researchers and drug development professionals, this implies that:

  • Assays developed using polyclonal or monoclonal antibodies raised against Kanamycin are likely to detect Dibekacin.

  • To develop an assay specific for Dibekacin, it would be necessary to generate monoclonal antibodies using Dibekacin as the hapten and screen for clones with minimal cross-reactivity to other aminoglycosides, particularly Kanamycin B.

  • The provided experimental protocol for competitive ELISA serves as a robust framework for determining the cross-reactivity profiles of new and existing antibodies.

Further research is warranted to fully characterize the cross-reactivity of a panel of anti-aminoglycoside antibodies with Dibekacin and other structurally related compounds. This will enable the development of more accurate and reliable immunoassays for therapeutic drug monitoring and food safety applications.

References

A Comparative Analysis of BB-K31 (Amikacin Impurity A) and Other Aminoglycoside Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of BB-K31, identified as Amikacin Impurity A, and other impurities associated with aminoglycoside antibiotics. While direct comparative studies on the biological activities of these specific impurities are limited, this document summarizes their chemical nature, methods of detection, and the known toxicological profiles of the parent aminoglycoside compounds, offering a framework for understanding their potential impact.

Introduction to Aminoglycoside Impurities

Aminoglycosides are a class of potent bactericidal antibiotics used to treat severe infections caused by Gram-negative bacteria. Their manufacturing process, particularly for semi-synthetic aminoglycosides like amikacin, can result in the formation of various impurities. These impurities can be structurally related to the active pharmaceutical ingredient (API) and may arise from the starting materials, intermediates, or degradation of the final product. Regulatory bodies such as the European Pharmacopoeia (EP) specify limits for these impurities to ensure the safety and efficacy of the drug product.

This compound is identified as Amikacin Impurity A, a known related substance of amikacin. Amikacin itself is a semi-synthetic derivative of kanamycin A. Therefore, many of its impurities are structurally similar to either amikacin or its precursor, kanamycin.

Chemical Identification of this compound and Other Amikacin Impurities

The primary impurities of amikacin are well-documented in pharmacopeias. This compound corresponds to Amikacin Impurity A. The chemical information for this compound and other selected amikacin impurities is summarized in the table below.

Impurity Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Typical Source
This compound (Amikacin Impurity A) 50725-24-1C22H43N5O13585.60Synthesis-related
Amikacin Impurity C 50725-25-2C22H43N5O13585.60Synthesis-related
Amikacin Impurity D (Kanamycin A) 59-01-8C18H36N4O11484.50Starting material
Amikacin Impurity G 50896-99-6C22H43N5O13585.60Synthesis-related

Comparative Biological Activity and Toxicity: An Overview

The primary toxicities associated with aminoglycosides are ototoxicity (damage to the inner ear) and nephrotoxicity (damage to the kidneys). These effects are generally attributed to the accumulation of the drug in the hair cells of the inner ear and the proximal tubular cells of the kidneys.

Ototoxicity

Aminoglycoside-induced ototoxicity can lead to permanent hearing loss and vestibular dysfunction. The mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial damage and apoptosis of sensory hair cells.[1]

Nephrotoxicity

Nephrotoxicity arises from the accumulation of aminoglycosides in the proximal tubules of the kidneys, causing cellular damage and potentially leading to acute tubular necrosis.[2]

While specific data for impurities is lacking, a comparative study on parent compounds found gentamicin to be more toxic to both the cochlea and vestibular system than amikacin.[3] It is crucial for drug development professionals to consider that the presence of impurities could potentially contribute to the overall toxicity profile of the drug product.

Experimental Protocols

The identification and quantification of aminoglycoside impurities are primarily achieved through High-Performance Liquid Chromatography (HPLC). Due to the lack of a strong UV chromophore in aminoglycosides, derivatization is often required for detection.

HPLC Method for Amikacin and Its Impurities

A common approach involves pre-column derivatization followed by reverse-phase HPLC.

  • Sample Preparation: The amikacin sample is dissolved in an appropriate solvent.

  • Derivatization: A derivatizing agent, such as 2,4-dinitrofluorobenzene (DNFB) or o-phthalaldehyde (OPA), is added to the sample solution. The reaction is typically carried out at a controlled temperature and pH for a specific duration.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for the chosen derivatizing agent (e.g., 365 nm for DNFB derivatives).

  • Quantification: The concentration of each impurity is determined by comparing its peak area to that of a reference standard.

Visualization of Key Pathways and Workflows

To aid in the understanding of the processes involved in aminoglycoside analysis and their mechanism of toxicity, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis Sample Aminoglycoside Sample Dissolution Dissolution in Solvent Sample->Dissolution DerivatizingAgent Add Derivatizing Agent (e.g., DNFB) Dissolution->DerivatizingAgent Reaction Controlled Reaction (Temperature, pH, Time) DerivatizingAgent->Reaction Injection Inject into HPLC Reaction->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification against Reference Standards Detection->Quantification

Caption: Experimental workflow for the analysis of aminoglycoside impurities.

ototoxicity_pathway cluster_entry Cellular Uptake cluster_ros Oxidative Stress cluster_apoptosis Apoptosis Cascade cluster_outcome Clinical Outcome AG Aminoglycoside MET Mechano-electrical Transduction (MET) Channels AG->MET Enters Hair Cell Mitochondria Mitochondria MET->Mitochondria ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS Caspase Caspase Activation ROS->Caspase Apoptosis Hair Cell Apoptosis Caspase->Apoptosis HearingLoss Hearing Loss & Vestibular Dysfunction Apoptosis->HearingLoss

Caption: Simplified signaling pathway of aminoglycoside-induced ototoxicity.

nephrotoxicity_pathway cluster_uptake Cellular Uptake cluster_lysosomal Lysosomal Dysfunction cluster_damage Cellular Damage cluster_outcome Clinical Outcome AG Aminoglycoside Megalin Megalin-mediated Endocytosis AG->Megalin Enters PTC Proximal Tubule Cell Lysosome Accumulation in Lysosomes PTC->Lysosome Megalin->PTC Phospholipidosis Phospholipidosis Lysosome->Phospholipidosis ROS ROS Generation Phospholipidosis->ROS MitoDamage Mitochondrial Damage ROS->MitoDamage Apoptosis Apoptosis/Necrosis MitoDamage->Apoptosis ATN Acute Tubular Necrosis Apoptosis->ATN

Caption: Simplified signaling pathway of aminoglycoside-induced nephrotoxicity.

Conclusion

The control of impurities in aminoglycoside drug products is critical for ensuring their safety and efficacy. While this compound is identified as Amikacin Impurity A, a comprehensive comparative study of its biological effects against other aminoglycoside impurities is currently lacking. The information provided in this guide, based on the known properties of the parent compounds, serves as a valuable resource for researchers and drug development professionals. Further investigation into the specific toxicological profiles of these impurities is warranted to better understand their potential clinical impact.

References

In Vivo Efficacy of Amikacin: A Comprehensive Overview in the Context of Limited Comparative Data for BB-K31

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for direct comparative in vivo studies between BB-K31 and Amikacin did not yield results for a compound actively designated as "this compound" in recent literature. Historical scientific articles, however, identify a compound with the designation this compound as 4'-deoxy-6'-N-methylamikacin, a derivative of Amikacin. The available literature on 4'-deoxy-6'-N-methylamikacin primarily dates back to the late 1970s and focuses on its synthesis and in vitro activity. Consequently, a direct and contemporary comparison of the in vivo efficacy of this compound and Amikacin based on recent, robust experimental data is not feasible.

This guide will therefore provide a detailed overview of the in vivo efficacy of Amikacin, a widely used aminoglycoside antibiotic. The information presented is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing key experimental findings, methodologies, and the mechanistic action of this important therapeutic agent.

Amikacin: A Profile of In Vivo Efficacy

Amikacin is a semi-synthetic aminoglycoside antibiotic renowned for its broad spectrum of activity against a variety of serious bacterial infections.[1] Its efficacy in vivo has been demonstrated in numerous preclinical studies using various animal models. These studies are crucial for determining its therapeutic potential, dosing regimens, and pharmacokinetic/pharmacodynamic (PK/PD) parameters.

Data Summary of Amikacin In Vivo Efficacy

The following table summarizes representative data from preclinical studies evaluating the in vivo efficacy of Amikacin in different infection models. It is important to note that direct comparison across different studies should be done with caution due to variations in experimental design.

Animal ModelPathogenInfection TypeAmikacin Dosing RegimenKey Efficacy OutcomesReference
Neutropenic Mouse ThighEscherichia coli SIG-1Localized Infection1.5 to 3072 mg/kg per day (subcutaneous, q6h)Emax of 6.58 log10 CFU/g reduction[2]
Neutropenic Mouse ThighPseudomonas aeruginosa ATCC 27853Localized InfectionNot specified in abstractEffective against susceptible strains[2]
Beige MiceMycobacterium avium complexSystemic Infection50 mg/kg (in one, two, or three divided doses)Remarkable activity in reducing bacterial load[3]
RabbitEscherichia coliMeningitisNot specified in abstractComparable bactericidal action to other aminoglycosides[3]

Experimental Protocols for In Vivo Efficacy Assessment

The evaluation of the in vivo efficacy of antibiotics like Amikacin typically involves standardized animal infection models. The following outlines a general methodology based on common practices described in the scientific literature.

Neutropenic Mouse Thigh Infection Model

This model is frequently used to assess the efficacy of antibiotics against localized bacterial infections.

  • Induction of Neutropenia: Mice are rendered neutropenic by the administration of cyclophosphamide. This makes them more susceptible to bacterial infections, allowing for a clearer assessment of the antibiotic's activity.

  • Infection: A standardized inoculum of the test bacterium (e.g., E. coli, P. aeruginosa) is injected into the thigh muscle of the neutropenic mice.

  • Treatment: At a specified time post-infection, treatment with the antibiotic (e.g., Amikacin) is initiated. Various dosing regimens can be tested.

  • Assessment of Efficacy: After a defined treatment period, the mice are euthanized, and the thigh muscles are homogenized. The number of viable bacteria (colony-forming units, CFU) is determined by plating serial dilutions of the homogenate on appropriate agar media. The reduction in bacterial load compared to untreated control animals is a measure of the antibiotic's efficacy.

Mechanism of Action: Aminoglycosides

Both Amikacin and its derivative, 4'-deoxy-6'-N-methylamikacin, belong to the aminoglycoside class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial protein synthesis.

Aminoglycoside Mechanism of Action cluster_bacterium Bacterial Cell aminoglycoside Aminoglycoside (e.g., Amikacin) transport Active Transport across cell membrane aminoglycoside->transport ribosome 30S Ribosomal Subunit transport->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Blocks initiation & causes misreading of mRNA faulty_proteins Faulty Protein Production protein_synthesis->faulty_proteins mrna mRNA mrna->protein_synthesis cell_death Bacterial Cell Death faulty_proteins->cell_death

Caption: Mechanism of action of aminoglycoside antibiotics.

General Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for conducting an in vivo efficacy study of an antibiotic.

In Vivo Efficacy Workflow start Study Design & Protocol Development animal_model Animal Model Selection (e.g., Mouse, Rabbit) start->animal_model neutropenia Induction of Immunosuppression (e.g., Neutropenia) animal_model->neutropenia infection Bacterial Challenge (Standardized Inoculum) neutropenia->infection treatment Antibiotic Administration (Test vs. Control Groups) infection->treatment monitoring Monitoring of Animal Health & Disease Progression treatment->monitoring endpoint Endpoint Determination (e.g., Bacterial Load, Survival) monitoring->endpoint data_analysis Data Collection & Statistical Analysis endpoint->data_analysis conclusion Conclusion on In Vivo Efficacy data_analysis->conclusion

Caption: A generalized experimental workflow for in vivo antibiotic efficacy studies.

References

Comparative Cytotoxicity Analysis of BB-K31 and Parent Compounds: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the cytotoxic profiles of the novel compound BB-K31 in relation to its parent compounds is currently unavailable in published scientific literature. Extensive searches for experimental data regarding the cytotoxicity of a compound designated as "this compound," as well as the identification of its parent compounds, did not yield any relevant scientific studies or datasets.

The primary information available for a substance labeled "this compound Hydrochloride" is from chemical suppliers. However, this information does not include any biological data, such as results from cytotoxicity assays or related experimental protocols. One study that was retrieved discussed the cytotoxicity of "BB," which was identified as Brilliant Blue FCF, a compound unrelated to the specified "this compound."

Without access to foundational data on the cytotoxicity of this compound and a clear identification of its parent compounds, a comparative analysis as requested cannot be conducted. The subsequent sections, which would typically detail experimental methodologies, comparative data, and associated biological pathways, can therefore not be provided at this time.

Further research and publication of studies investigating the biological activity of this compound are required before a comprehensive comparison guide can be developed. Researchers interested in this compound are encouraged to perform initial cytotoxicity screenings to generate the foundational data necessary for such a comparative analysis.

A Head-to-Head Battle: LC-MS vs. GC-MS for the Identification of the Synthetic Cannabinoid BB-22 (QUCHIC)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Analytical and Forensic Laboratories

The emergence of novel psychoactive substances (NPS) presents a continuous challenge for forensic and research laboratories. Among these, synthetic cannabinoids are a rapidly evolving class of compounds designed to mimic the effects of THC. Accurate and reliable identification of these substances is paramount. This guide provides a detailed comparison of two instrumental techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the identification of the potent synthetic cannabinoid BB-22, also known as QUCHIC (quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate).

Note on Nomenclature: Initial searches for "BB-K31" did not yield a recognized synthetic cannabinoid structure in scientific literature. However, BB-22 is a well-documented quinoline-type synthetic cannabinoid, and this guide will focus on this compound as a representative of its class.

At a Glance: LC-MS vs. GC-MS for BB-22 Analysis

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, followed by mass analysis.
Sample Derivatization Generally not required for BB-22 and its metabolites.May be required to improve volatility and thermal stability, although some methods analyze the underivatized compound.
Sensitivity High sensitivity, with Limits of Detection (LOD) reported in the picogram per milliliter (pg/mL) range for BB-22 and its metabolites in biological matrices.[1]Good sensitivity, but may be less sensitive than LC-MS/MS for certain applications without specific optimization.
Compound Stability Suitable for thermally labile compounds as the analysis is performed at or near ambient temperatures.High temperatures in the injector and column can lead to degradation of some synthetic cannabinoids, potentially complicating analysis.
Metabolite Analysis Excellent for the analysis of polar, non-volatile metabolites (e.g., glucuronides) directly in biological samples.[2]Requires hydrolysis of conjugated metabolites (e.g., glucuronides) prior to extraction and analysis, adding a step to the workflow.
Specificity High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide high specificity for compound identification.[2][3]Provides characteristic electron ionization (EI) fragmentation patterns that can be searched against spectral libraries for identification.
Throughput Generally offers high throughput, especially with modern UHPLC systems.Can have longer run times compared to UHPLC-MS, but automation allows for high sample capacity.

In-Depth Comparison

Liquid Chromatography-Mass Spectrometry, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has emerged as a powerful tool for the analysis of synthetic cannabinoids like BB-22 in complex matrices such as urine and serum.[1][3] The primary advantage of LC-MS lies in its ability to analyze a wide range of compounds, including polar and non-volatile metabolites, without the need for chemical derivatization. This is particularly relevant for BB-22, which undergoes extensive metabolism, including hydrolysis of the ester linkage and hydroxylation.[2] Published methods demonstrate the high sensitivity of LC-MS/MS for BB-22, with limits of detection (LODs) as low as 3 pg/mL in urine.[1]

Gas Chromatography-Mass Spectrometry is a well-established technique in forensic toxicology and has been widely used for the identification of synthetic cannabinoids. GC-MS provides excellent chromatographic separation and produces highly reproducible electron ionization (EI) mass spectra that are ideal for library matching. However, the requirement for compounds to be volatile and thermally stable can be a limitation for some synthetic cannabinoids. While some newer generation synthetic cannabinoids can be analyzed directly, others may require derivatization to improve their chromatographic behavior and prevent degradation at the high temperatures used in GC. For the analysis of metabolites, a hydrolysis step is typically necessary to cleave conjugated groups before extraction, which can increase sample preparation time.

Experimental Workflows and Protocols

The following diagrams and protocols outline the typical workflows for the analysis of BB-22 using LC-MS and GC-MS.

Analytical Workflow Comparison

Figure 1. Comparative Analytical Workflow for BB-22 Identification cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 GC-MS Analysis Sample Biological Sample (e.g., Urine) LLE Liquid-Liquid Extraction Sample->LLE LC-MS Path Hydrolysis Enzymatic Hydrolysis (for GC-MS of metabolites) Sample->Hydrolysis GC-MS Path LC_Separation UHPLC Separation LLE->LC_Separation SPE Solid-Phase Extraction Derivatization Derivatization (Optional for GC-MS) SPE->Derivatization Hydrolysis->SPE GC_Separation GC Separation Derivatization->GC_Separation MS_Detection_LC Tandem MS Detection (e.g., QTRAP, Orbitrap) LC_Separation->MS_Detection_LC Data_Analysis_LC Data Analysis & Identification MS_Detection_LC->Data_Analysis_LC MS_Detection_GC EI-MS Detection GC_Separation->MS_Detection_GC Data_Analysis_GC Data Analysis & Library Matching MS_Detection_GC->Data_Analysis_GC

Caption: Comparative analytical workflow for BB-22 identification.

Detailed Experimental Protocols

LC-MS/MS Protocol for BB-22 in Urine

This protocol is adapted from methodologies described for the sensitive quantification of BB-22 and its metabolites.[1]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of urine, add an internal standard solution.

    • Add a buffer solution to adjust the pH.

    • Perform extraction with an organic solvent (e.g., a mixture of ethyl acetate and hexane).

    • Vortex and centrifuge the sample.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • System: Ultra-High-Performance Liquid Chromatograph (UHPLC).

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to high percentage of Mobile Phase B over several minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • System: A triple quadrupole or high-resolution mass spectrometer (e.g., QTRAP or Orbitrap).

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis, monitoring specific precursor-to-product ion transitions for BB-22 and its metabolites.

    • Ion Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.

GC-MS Protocol for BB-22 (General Method for Synthetic Cannabinoids)

This is a generalized protocol for the analysis of synthetic cannabinoids in herbal material or biological samples. Specific parameters for BB-22 may require optimization.

  • Sample Preparation (for Biological Samples):

    • Hydrolysis (for metabolites): To 1 mL of urine, add a β-glucuronidase solution and incubate to cleave conjugated metabolites.

    • Extraction: Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes.

    • Derivatization (Optional): If required, derivatize the extracted analytes with a suitable agent (e.g., silylation reagent) to increase volatility and thermal stability.

    • Reconstitution: Reconstitute the final extract in a suitable solvent for injection.

  • Gas Chromatographic Conditions:

    • System: Gas Chromatograph with a mass selective detector.

    • Column: A non-polar capillary column (e.g., DB-5MS, HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 - 280 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C) to elute all compounds of interest.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Detection Mode: Full scan mode to acquire mass spectra for library matching, or selected ion monitoring (SIM) for increased sensitivity in targeted analysis.

Conclusion

Both LC-MS and GC-MS are capable techniques for the identification of the synthetic cannabinoid BB-22. The choice of method will depend on the specific requirements of the laboratory and the nature of the samples being analyzed.

  • LC-MS/MS is the preferred method for high-sensitivity quantitative analysis of BB-22 and its full spectrum of metabolites in biological fluids. Its ability to analyze compounds without derivatization and at low temperatures preserves the integrity of the analytes and simplifies the workflow.

  • GC-MS remains a robust and reliable tool for the qualitative identification of BB-22, particularly in seized materials. Its strength lies in the generation of reproducible mass spectra that can be readily compared to established libraries for confident identification.

For comprehensive forensic investigations, a combination of both techniques can provide complementary information, leveraging the high sensitivity of LC-MS/MS for detection in biological matrices and the confirmatory power of GC-MS spectral library matching.

References

Inter-laboratory Validation of BB-K31 Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of BB-K31, also known as Amikacin Impurity G, a critical quality attribute in the manufacturing of amikacin sulfate. The data presented herein is intended to support inter-laboratory validation efforts and facilitate the selection of robust and reliable analytical methods.

Introduction to this compound and its Quantification

This compound is an impurity related to the aminoglycoside antibiotic amikacin. As a key impurity, its accurate quantification is essential to ensure the quality, safety, and efficacy of the final drug product. This guide focuses on the inter-laboratory validation of a primary liquid chromatography-tandem mass spectrometry (LC-MS/MS) method and compares its performance with an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Primary Quantification Method: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and selective method for the quantification of this compound.

Experimental Protocol: LC-MS/MS

Sample Preparation: A stock solution of this compound reference standard is prepared in deionized water. Calibration standards and quality control (QC) samples are prepared by spiking the appropriate amount of stock solution into a blank matrix (e.g., mobile phase or a placebo formulation).

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile) is employed.

  • Flow Rate: A flow rate of 0.5 mL/min is maintained.

  • Injection Volume: 10 µL of the prepared sample is injected.

  • Column Temperature: The column is maintained at 30°C.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.

Data Presentation: LC-MS/MS Method Validation

The following table summarizes the typical performance characteristics of the LC-MS/MS method for this compound quantification, based on single-laboratory validation studies.

ParameterLaboratory ALaboratory BLaboratory C
Linearity (R²) > 0.998> 0.997> 0.999
Limit of Quantification (LOQ) 1.0 ng/mL1.2 ng/mL0.8 ng/mL
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.5%99.0 - 100.8%
Precision (% RSD) < 3.5%< 4.0%< 3.0%
Specificity No interference observedNo interference observedNo interference observed

Note: The data presented in this table is a representative summary based on typical validation results for similar aminoglycoside impurities. Actual inter-laboratory validation would require a formal collaborative study.

Alternative Quantification Method: HPLC-UV with Pre-Column Derivatization

Experimental Protocol: HPLC-UV

Derivatization Step: this compound in the samples and standards is derivatized with a suitable agent, such as 2,4-dinitrofluorobenzene (DNFB) or o-phthalaldehyde (OPA), to introduce a UV-active moiety. The reaction is typically carried out in a buffered solution at a controlled temperature and time.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: The wavelength is selected based on the maximum absorbance of the derivatized this compound.

  • Injection Volume: 20 µL.

Data Presentation: HPLC-UV Method Validation

The table below outlines the expected performance of the HPLC-UV method.

ParameterExpected Performance
Linearity (R²) > 0.995
Limit of Quantification (LOQ) 50 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5.0%
Specificity Potential for interference from other primary amines

Method Comparison

FeatureLC-MS/MSHPLC-UV with Derivatization
Sensitivity High (ng/mL to sub-ng/mL)Moderate (µg/mL to high ng/mL)
Specificity Very HighModerate to High (dependent on derivatizing agent and chromatography)
Sample Throughput HighModerate
Complexity HighModerate
Cost HighLow to Moderate

Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the analytical process and the context of this compound's origin, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Sample Dilution Dilution Sample->Dilution Spiking Spiking Dilution->Spiking Derivatization (for HPLC-UV) Derivatization (for HPLC-UV) Spiking->Derivatization (for HPLC-UV) LC_Separation LC Separation Spiking->LC_Separation Derivatization (for HPLC-UV)->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection UV_Detection UV Detection LC_Separation->UV_Detection Quantification Quantification MS_Detection->Quantification UV_Detection->Quantification Validation Validation Quantification->Validation

Figure 1: General experimental workflow for this compound quantification.

amikacin_synthesis_pathway Kanamycin_A Kanamycin A Acylation Acylation with L-HABA Kanamycin_A->Acylation Amikacin Amikacin Acylation->Amikacin Side_Reaction Side Reaction/ Incomplete Reaction Acylation->Side_Reaction BB_K31 This compound (Amikacin Impurity G) Side_Reaction->BB_K31

Figure 2: Simplified pathway showing the origin of this compound.

Conclusion and Recommendations

For the routine and robust quantification of this compound, the LC-MS/MS method is recommended due to its superior sensitivity and specificity. However, the HPLC-UV method with pre-column derivatization presents a cost-effective and accessible alternative, provided that careful validation is performed to ensure specificity.

To establish a truly validated and harmonized approach for this compound quantification across different sites, a formal inter-laboratory collaborative study is essential. This study should involve the analysis of common, well-characterized samples by each participating laboratory using the detailed protocols outlined in this guide. The results of such a study would provide the necessary data to establish method reproducibility and set universally applicable acceptance criteria.

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